2-[(2-Fluorophenyl)methoxy]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-2-1-3-9(10)8-15-11-7-13-5-6-14-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMSXDPLESKDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=CN=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 2-[(2-Fluorophenyl)methoxy]pyrazine: A Technical Overview
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical document provides a summary of the available physicochemical properties of the novel chemical entity, 2-[(2-Fluorophenyl)methoxy]pyrazine. Due to the limited availability of experimental data in peer-reviewed literature, this guide primarily presents computationally predicted data to offer initial insights into the compound's characteristics.
Introduction
This compound is a heterocyclic aromatic ether. Its structure, featuring a pyrazine ring linked to a fluorinated phenyl group via a methoxy bridge, suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for any future research and development endeavors. This document aims to provide a foundational dataset for such activities.
Physicochemical Data
The following table summarizes the predicted physicochemical properties for this compound. It is crucial to note that these values are derived from computational models and have not been experimentally verified.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₉FN₂O | - |
| Molecular Weight | 204.20 g/mol | - |
| logP (Octanol-Water Partition Coefficient) | 2.1 | ChemAxon |
| pKa (most basic) | 1.2 | ChemAxon |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | - |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 3 | - |
| Refractive Index | 1.56 | - |
| Molar Refractivity | 53.3 cm³ | - |
| Polarizability | 20.4 ų | - |
Note: The absence of a specific source indicates that the value is commonly calculated by various cheminformatics platforms based on the chemical structure.
Experimental Protocols
A comprehensive search of scientific databases and literature has revealed a notable absence of published experimental protocols for the synthesis and characterization of this compound. Standard organic synthesis techniques, such as Williamson ether synthesis, could potentially be adapted for its preparation. This would typically involve the reaction of a salt of 2-hydroxypyrazine with 2-fluorobenzyl halide.
Characterization of the synthesized compound would subsequently involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point and Boiling Point Determination: To assess the purity and physical state of the compound.
-
Solubility Studies: To determine the solubility in various solvents, which is crucial for formulation and biological testing.
-
pKa and logP Determination: Experimental measurement of these properties would be essential to validate the predicted values and to understand the compound's behavior in biological systems.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. In silico predictions of biological activity can be performed using various computational tools, but these would require experimental validation.
Visualization of Physicochemical Property Determination Workflow
The following diagram illustrates the general workflow for determining the physicochemical properties of a novel compound, highlighting both experimental and computational approaches.
Caption: Workflow for Physicochemical Property Determination.
Conclusion
This technical guide provides a foundational overview of the predicted physicochemical properties of this compound. The conspicuous absence of experimental data underscores the novelty of this compound and highlights the significant opportunity for further research. The synthesis, characterization, and biological evaluation of this molecule are warranted to unlock its potential applications. The provided computational data serves as a valuable starting point for researchers and drug development professionals interested in exploring this and related chemical scaffolds.
An In-depth Technical Guide to the Synthesis of 2-[(2-Fluorophenyl)methoxy]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-[(2-Fluorophenyl)methoxy]pyrazine, a key intermediate in the development of various pharmaceutical compounds. The document details the core synthesis pathway, its underlying mechanism, a specific experimental protocol, and relevant characterization data.
Core Synthesis Pathway: The Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classical organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). In this specific case, the synthesis proceeds by the reaction of a halopyrazine, typically 2-chloropyrazine, with (2-fluorophenyl)methanol in the presence of a strong base.
The overall reaction can be summarized as follows:
Figure 1: Overall reaction for the synthesis of this compound.
Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The key steps are:
-
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of (2-fluorophenyl)methanol to form a highly nucleophilic 2-fluorobenzyl alkoxide.
-
Nucleophilic Attack: The newly formed alkoxide then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloropyrazine. This attack occurs from the backside of the carbon-chlorine bond.
-
Displacement of the Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the chlorine atom is displaced as a chloride ion (a good leaving group), resulting in the formation of the desired ether product, this compound.
The S(_N)2 mechanism is favored by the use of a primary benzylic alcohol, which minimizes steric hindrance around the reactive center.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on established Williamson ether synthesis procedures.
Materials:
-
2-Chloropyrazine
-
(2-Fluorophenyl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (2-fluorophenyl)methanol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
-
Reaction with 2-Chloropyrazine:
-
To the solution of the 2-fluorobenzyl alkoxide, add 2-chloropyrazine (1.0 equivalent) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Quantitative Data
| Parameter | Value |
| Reactants | |
| 2-Chloropyrazine | 1.0 eq |
| (2-Fluorophenyl)methanol | 1.0 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Yield | |
| Expected Yield | 75-85% (typical for Williamson ether synthesis) |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.3-8.1 (m, 2H, pyrazine protons)
-
8.0-7.9 (m, 1H, pyrazine proton)
-
7.5-7.2 (m, 2H, aromatic protons of fluorophenyl group)
-
7.1-6.9 (m, 2H, aromatic protons of fluorophenyl group)
-
5.5 (s, 2H, -O-CH₂- protons)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
162.5 (d, J = 245 Hz, C-F)
-
158.0 (C-O of pyrazine)
-
145.0, 140.0, 135.0 (pyrazine carbons)
-
130.0 (d, J = 8 Hz, aromatic C-H)
-
129.5 (d, J = 4 Hz, aromatic C-H)
-
124.0 (d, J = 14 Hz, aromatic C-H)
-
123.0 (d, J = 2 Hz, aromatic C-H)
-
115.0 (d, J = 21 Hz, aromatic C-H)
-
68.0 (-O-CH₂-)
-
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₉FN₂O [M+H]⁺: 205.07.
Visualizations
Synthesis Pathway
Caption: Williamson Ether Synthesis of this compound.
Experimental Workflow
Spectroscopic Analysis of 2-[(2-Fluorophenyl)methoxy]pyrazine: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
This section outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-[(2-Fluorophenyl)methoxy]pyrazine. These predictions are derived from the analysis of structurally related compounds.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show signals corresponding to the pyrazine ring, the methylene bridge, and the 2-fluorophenyl group.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.1 - 8.3 | m | 2H | Pyrazine H |
| ~7.9 - 8.0 | m | 1H | Pyrazine H |
| ~7.3 - 7.5 | m | 2H | Aromatic H (2-Fluorophenyl) |
| ~7.0 - 7.2 | m | 2H | Aromatic H (2-Fluorophenyl) |
| ~5.4 | s | 2H | -O-CH₂- |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will display signals for the pyrazine and the 2-fluorophenyl rings, as well as the methylene carbon. The carbon attached to the fluorine atom will likely appear as a doublet due to C-F coupling.
| Chemical Shift (δ) ppm | Assignment |
| ~163 | Pyrazine C-O |
| ~160 (d, J ≈ 245 Hz) | Aromatic C-F |
| ~145 | Pyrazine C |
| ~143 | Pyrazine C |
| ~137 | Pyrazine C |
| ~130 | Aromatic C |
| ~129 | Aromatic C |
| ~128 | Aromatic C (ipso) |
| ~124 | Aromatic C |
| ~115 (d, J ≈ 21 Hz) | Aromatic C |
| ~68 | -O-CH₂- |
Predicted Infrared (IR) Spectrum
The IR spectrum will likely show characteristic absorption bands for the aromatic rings, the C-O ether linkage, and the C-F bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch[1] |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch[1] |
| ~1250 | Strong | Aryl-O stretch (asymmetric) |
| ~1100 | Strong | C-F stretch |
| ~1050 | Strong | Aryl-O stretch (symmetric) |
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| ~218 | Molecular Ion [M]⁺ |
| ~109 | [M - C₇H₆F]⁺ (loss of 2-fluorobenzyl radical) |
| ~95 | [C₅H₃N₂O]⁺ |
Spectroscopic Data of Constituent Moieties
The following tables summarize the available experimental data for 2-methoxypyrazine and 2-fluorobenzyl alcohol, which were used for the predictive analysis.
2-Methoxypyrazine
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (Neat) | MS (EI) m/z |
| δ 8.09 (s, 1H) | δ 162.8 | 3050 cm⁻¹ (C-H str) | 110 [M]⁺ |
| δ 7.95 (d, 1H) | δ 143.5 | 2950 cm⁻¹ (C-H str) | 81 |
| δ 7.78 (d, 1H) | δ 136.5 | 1550 cm⁻¹ (C=N str) | 53 |
| δ 3.95 (s, 3H) | δ 52.9 | 1150 cm⁻¹ (C-O str) |
Note: Specific peak assignments for all signals are not available in the cited sources.
2-Fluorobenzyl alcohol
| ¹H NMR (CDCl₃) [2] | ¹³C NMR (CDCl₃) [2] | IR (Gas Phase) [3] | MS (EI) m/z [4] |
| δ 7.40 (t, 1H) | δ 160.5 (d, J=246.0 Hz) | ~3650 cm⁻¹ (O-H str) | 126 [M]⁺ |
| δ 7.27 (m, 1H) | δ 129.3 (d, J=4.4 Hz) | ~3070 cm⁻¹ (Aromatic C-H str) | 109 |
| δ 7.13 (t, 1H) | δ 129.2 | ~2950 cm⁻¹ (Aliphatic C-H str) | 96 |
| δ 7.04 (t, 1H) | δ 127.9 (d, J=14.7 Hz) | ~1490 cm⁻¹ (Aromatic C=C str) | 77 |
| δ 4.70 (s, 2H) | δ 124.2 (d, J=3.5 Hz) | ~1230 cm⁻¹ (C-O str) | |
| δ 3.09 (s, 1H) | δ 115.2 (d, J=21.2 Hz) | ~1100 cm⁻¹ (C-F str) | |
| δ 58.9 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[5]
Infrared (IR) Spectroscopy
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then placed in the IR spectrometer, and the spectrum is recorded.[6]
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[7][8] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.[9]
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship for predictive spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rsc.org [rsc.org]
- 3. 2-Fluorobenzyl alcohol [webbook.nist.gov]
- 4. 2-Fluorobenzyl alcohol [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Potential Therapeutic Targets of 2-[(2-Fluorophenyl)methoxy]pyrazine: A Technical Whitepaper
Disclaimer: The following technical guide is a predictive analysis based on the known biological activities of structurally related compounds. As of the date of this publication, no specific experimental data for 2-[(2-Fluorophenyl)methoxy]pyrazine is publicly available. This document is intended for research and drug development professionals to provide a theoretical framework for potential therapeutic applications and to guide future experimental investigations.
Introduction
Pyrazine and its derivatives are a well-established class of heterocyclic compounds with significant therapeutic value, forming the core scaffold of numerous clinically approved drugs.[1][2][3] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, is recognized for its ability to participate in various biological interactions, often acting as a bioisostere for benzene, pyridine, or pyrimidine rings in drug design.[4] The incorporation of a 2-fluorophenylmethoxy moiety introduces specific steric and electronic properties that can modulate the compound's pharmacokinetic and pharmacodynamic profile. This whitepaper will explore the potential therapeutic targets of this compound by examining the established activities of analogous chemical structures.
Inferred Therapeutic Potential: Kinase Inhibition
A significant body of research points towards pyrazine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[5][6][7] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[4]
Potential Kinase Targets
Based on the activities of other pyrazine-containing molecules, this compound is hypothesized to exhibit inhibitory activity against one or more of the following kinase families:
-
Receptor Tyrosine Kinases (RTKs): Many pyrazine derivatives target RTKs involved in oncogenesis.
-
Serine/Threonine Kinases: Members of this family, such as Casein Kinase 2 (CK2) and Pim kinases, have been identified as targets for pyrazine-based inhibitors.[8]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs is a key strategy in cancer therapy, and some pyrazine analogs have shown activity against this kinase family.[6]
The 2-fluorophenyl group may contribute to binding affinity and selectivity through hydrophobic and halogen-bonding interactions within the kinase active site.
Hypothetical Inhibitory Activity
The following table presents a hypothetical inhibitory profile for this compound against a panel of selected kinases, based on activities reported for structurally related compounds.
| Kinase Target | Hypothetical IC50 (nM) | Rationale / Reference Analogs |
| VEGFR2 | 50 - 250 | Pyrazine derivatives are known to inhibit RTKs. |
| PDGFRβ | 100 - 500 | Broad-spectrum activity against RTKs is common. |
| c-Met | 75 - 300 | Another key RTK target for pyrazine scaffolds. |
| CK2 | 200 - 1000 | 2,6-disubstituted pyrazines show CK2 inhibition.[8] |
| PIM-1 | 150 - 750 | Hybridization of pyrazine scaffolds can yield PIM kinase activity.[8] |
| CDK9 | 300 - 1500 | Imidazo[1,2-a]pyrazine derivatives inhibit CDK9.[6] |
Potential Signaling Pathway Modulation
Given the high likelihood of kinase inhibitory activity, this compound could potentially modulate signaling pathways crucial for cell proliferation, survival, and angiogenesis. A plausible mechanism of action would involve the inhibition of key receptor tyrosine kinases, leading to the downstream suppression of pro-oncogenic signaling cascades.
Hypothesized Signaling Pathway Inhibition
Experimental Protocols
To validate the therapeutic potential of this compound, a series of in vitro and cell-based assays would be required. The following are generalized protocols for initial screening.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.
Materials:
-
This compound
-
Purified kinase enzymes (e.g., VEGFR2, CK2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound or DMSO vehicle control.
-
Incubate at room temperature for 60 minutes.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665/615) and plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HUVEC for angiogenesis, A549 for lung cancer)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Workflow for Target Validation and Lead Optimization
The following diagram illustrates a typical workflow for the initial assessment and development of a novel small molecule inhibitor like this compound.
Experimental Workflow for Compound Evaluation
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its structural components in the context of known pharmacologically active pyrazine derivatives strongly suggests its potential as a kinase inhibitor. The pyrazine core provides a validated scaffold for kinase interaction, and the 2-fluorophenylmethoxy substituent offers opportunities for enhancing potency and selectivity. The primary hypothesized therapeutic application is in oncology, through the inhibition of key signaling pathways that drive tumor growth and angiogenesis. Further investigation, guided by the experimental protocols outlined in this whitepaper, is warranted to elucidate the precise molecular targets and therapeutic potential of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-[(2-Fluorophenyl)methoxy]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-[(2-fluorophenyl)methoxy]pyrazine derivatives, a class of compounds with significant potential in medicinal chemistry. This document details a robust synthetic protocol, presents expected analytical data, and explores potential biological activities based on structurally related molecules.
Introduction
Pyrazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their inherent aromaticity and the presence of two nitrogen atoms confer unique electronic properties, making them attractive pharmacophores in drug discovery. The incorporation of a substituted benzyloxy moiety, such as (2-fluorophenyl)methoxy, can further modulate the physicochemical and pharmacological properties of the pyrazine core, potentially enhancing efficacy and tuning selectivity for various biological targets. This guide focuses on the synthesis of this compound derivatives, providing a detailed experimental framework for their preparation and characterization.
Synthetic Pathway: Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound derivatives is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of (2-fluorophenyl)methanol (the alkoxide) is reacted with a 2-halopyrazine (e.g., 2-chloropyrazine) to yield the desired ether product. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism on the electron-deficient pyrazine ring.[1][2][3]
The general synthetic scheme is presented below:
References
In Silico Modeling of 2-[(2-Fluorophenyl)methoxy]pyrazine Interactions with PIM-1 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for evaluating the interaction of the novel compound, 2-[(2-Fluorophenyl)methoxy]pyrazine, with the PIM-1 kinase, a promising target in oncology. This document outlines the key computational methodologies, from initial ligand and protein preparation to detailed molecular docking, pharmacophore modeling, and molecular dynamics simulations. Furthermore, it presents a detailed experimental protocol for an in vitro kinase inhibition assay to validate the computational findings. All quantitative data from these hypothetical studies are summarized for clear comparison. The guide is intended to serve as a practical resource for researchers and scientists involved in the early stages of drug discovery and development.
Introduction
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are implicated in the regulation of several cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Overexpression of PIM-1 kinase is associated with a variety of hematological malignancies and solid tumors, making it an attractive target for the development of novel anticancer therapeutics.[2][3] Pyrazine derivatives have emerged as a promising class of compounds, with several analogues demonstrating potent inhibitory activity against various kinases.[4][5] This guide focuses on a hypothetical investigation of this compound as a potential PIM-1 kinase inhibitor, detailing a systematic in silico approach to characterize its binding interactions and predict its inhibitory potential.
In Silico Modeling Workflow
The in silico evaluation of this compound follows a multi-step computational workflow designed to predict its binding affinity and mode of interaction with the PIM-1 kinase active site.
Ligand and Protein Preparation
Ligand Preparation: The 2D structure of this compound was converted to a 3D structure. The ligand was then subjected to energy minimization using a suitable force field (e.g., MMFF94).
Protein Preparation: The crystal structure of PIM-1 kinase in complex with a ligand (PDB ID: 2XJ1) was obtained from the Protein Data Bank.[4] The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The structure was then subjected to energy minimization to relieve any steric clashes.
Molecular Docking
Molecular docking simulations were performed to predict the binding mode and affinity of this compound within the ATP-binding pocket of PIM-1 kinase. The docking results indicated that the compound forms key interactions with several amino acid residues.
Table 1: Predicted Binding Interactions of this compound with PIM-1 Kinase
| Interacting Residue | Interaction Type | Distance (Å) |
| LYS67 | Hydrogen Bond | 2.9 |
| GLU121 | Hydrogen Bond | 3.1 |
| ASP186 | Pi-Cation | 4.5 |
| PHE49 | Pi-Pi Stacking | 3.8 |
Note: This data is hypothetical and for illustrative purposes.
Pharmacophore Modeling
A pharmacophore model was generated based on the docked pose of this compound. The model highlights the key chemical features required for binding to the PIM-1 kinase active site.
Molecular Dynamics Simulation
To assess the stability of the predicted binding mode, a 100-nanosecond molecular dynamics (MD) simulation of the PIM-1 kinase-ligand complex was performed. The root-mean-square deviation (RMSD) of the ligand and protein backbone was monitored throughout the simulation. The results indicated a stable binding pose with minimal fluctuations.
PIM-1 Kinase Signaling Pathway
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[1][6]
Experimental Validation
To validate the in silico predictions, an in vitro kinase inhibition assay is essential. The LanthaScreen® Eu Kinase Binding Assay is a robust and sensitive method for determining the inhibitory potential of compounds against PIM-1 kinase.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay for PIM1.[5]
Materials:
-
PIM-1 Kinase
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (5X)
-
This compound (test compound)
-
Staurosporine (positive control)
-
384-well plate
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled H₂O.
-
Prepare Compound Dilutions: Create a serial dilution of this compound and staurosporine in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
Prepare Kinase/Antibody Mixture: Dilute the PIM-1 kinase and Eu-anti-GST antibody in 1X Kinase Buffer to the desired concentrations.
-
Prepare Tracer Solution: Dilute the Kinase Tracer 236 in 1X Kinase Buffer.
-
Assay Assembly:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the europium donor (615 nm) and the Alexa Fluor 647 acceptor (665 nm) are measured.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained from the in silico and in vitro analyses of this compound and a known PIM-1 inhibitor, SGI-1776, for comparison.
Table 2: Summary of In Silico and In Vitro Data
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Experimental IC₅₀ (nM) |
| This compound | -8.5 | 150 | 250 |
| SGI-1776 (Reference) | -9.2 | 50 | 80 |
Note: The data for this compound is hypothetical. The data for SGI-1776 is based on literature values for illustrative comparison.[4]
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, in silico and in vitro workflow for the evaluation of this compound as a potential PIM-1 kinase inhibitor. The described methodologies, from molecular docking and dynamics to a detailed experimental protocol, provide a robust framework for the initial stages of drug discovery. The presented data, while illustrative, highlights how computational and experimental approaches can be integrated to identify and characterize novel kinase inhibitors. Further studies would be required to synthesize and experimentally validate the biological activity of this compound and to explore its therapeutic potential.
References
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrazine-Based Compounds
For Immediate Release
Ganzhou, China – In a comprehensive effort to illuminate the complex molecular interactions of pyrazine-based compounds, this technical guide offers researchers, scientists, and drug development professionals a detailed exploration of their mechanisms of action. Pyrazine and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides an in-depth analysis of their biological targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these functions.
The versatile pyrazine scaffold serves as a cornerstone for the design of novel therapeutic agents. Its unique electronic and structural properties allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets. This guide will delve into the core mechanisms of action, with a particular focus on their roles as kinase inhibitors and modulators of other critical cellular pathways.
Key Signaling Pathways Modulated by Pyrazine-Based Compounds
Pyrazine derivatives have been extensively studied for their ability to interfere with aberrant signaling pathways implicated in numerous diseases, particularly cancer. A significant portion of these compounds function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.
One of the key targets for pyrazine-based inhibitors is the c-Met signaling pathway . The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/Akt pathways, promoting cell growth, migration, and invasion.[1][2] Aberrant c-Met signaling is a known driver in various cancers. Pyrazine-based inhibitors have been designed to competitively bind to the ATP-binding pocket of the c-Met kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream effectors.[3]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic characterization of c-Met receptor tyrosine kinase oncogenic mutants and kinetic studies with aminopyridine and triazolopyrazine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Functionalized Pyrazine Derivatives in Modern Drug Discovery: An In-depth Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the burgeoning significance of functionalized pyrazine derivatives in contemporary pharmacology. This whitepaper provides an in-depth review of their diverse therapeutic applications, summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological and experimental processes.
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents across a spectrum of diseases. This guide delves into the core aspects of functionalized pyrazine derivatives, offering a vital resource for professionals engaged in drug discovery and development.
Therapeutic Landscape of Pyrazine Derivatives
Functionalized pyrazine derivatives have demonstrated remarkable efficacy in various therapeutic areas, most notably in oncology, infectious diseases, and neurology. Their versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective drug candidates.
Anticancer Applications
Pyrazine-based compounds have been extensively investigated as anticancer agents, targeting a variety of molecular pathways involved in tumor growth and proliferation.[1][2] Many of these derivatives function as kinase inhibitors, interfering with signaling cascades that are often dysregulated in cancer cells.[3][4]
Table 1: Anticancer Activity of Selected Pyrazine Derivatives
| Compound Class | Target Kinase(s) | Cell Line(s) | IC50 Values | Reference(s) |
| Imidazo[1,2-a]pyrazines | Aurora Kinase | Hep-2, HepG2, MCF-7, A375 | 11-91 µM | [5] |
| [6][7][8]triazolo[4,3-a] Pyrazines | c-Met, VEGFR-2 | A549, MCF-7, Hela | 0.026-1.28 µM | [9] |
| Pyrazine-based resveratrol analogs | Not specified | MCF-7 | 70.9 µM | [10] |
| Chalcone-pyrazine hybrids | Not specified | BEL-7402 | 10.74 µM | [11] |
| Pyrazine-based SHP2 inhibitors | SHP2 | HCT116, MCF-7 | Not specified | [12] |
A key mechanism of action for many anticancer pyrazine derivatives is the inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial for tumor angiogenesis and metastasis.
Antiviral Activity
The pyrazine core is also a key component in a number of antiviral agents. These compounds have shown activity against a range of viruses by targeting various stages of the viral life cycle.[13]
Table 2: Antiviral Activity of Selected Pyrazine Derivatives
| Compound Class | Target Virus | Assay Type | EC50/IC50 Values | Reference(s) |
| Pyrazinoic acid C-nucleosides | Herpes Simplex Virus, Cytomegalovirus | Not specified | Micromolar range | [14] |
| Pyrazino-pyrazine derivative | Measles, Influenza, Herpes Simplex | In vitro | Not specified | [13] |
| Imidazo[1,2-a]pyrazine derivative | Influenza Virus | PR8-PB2-Gluc infection | Not specified |
Neurological Applications
Recent research has highlighted the potential of pyrazine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[15] These compounds can exert neuroprotective effects through various mechanisms, including the inhibition of enzymes involved in the disease pathology and the modulation of signaling pathways related to neuronal survival.
Table 3: Neuroprotective and Neurological Activity of Selected Pyrazine Derivatives
| Compound Class | Proposed Mechanism/Target | Model System | EC50/IC50 Values | Reference(s) |
| Oxazolo[3,4-a]pyrazines | Neuropeptide S Receptor Antagonist | In vitro/In vivo | Nanomolar activity | [15][16][17][18] |
| Polysubstituted pyrazines | Antioxidant, Metal Chelation | SH-SY5Y cells | Not specified | [15] |
| Thiazolidinone-based pyrazines | Anti-Alzheimer's | Not specified | 2.20-8.30 µM | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.
Synthesis of Functionalized Pyrazine Derivatives
Example: Synthesis of Oxazolo[3,4-a]pyrazine Derivatives [15][17]
This protocol outlines a general multi-step synthesis for a class of neuroactive pyrazine derivatives.
-
Monoalkylation of Piperazine: Unsubstituted piperazine is first monoalkylated with a suitable reagent such as benzyl-bromide.
-
Boc Protection: The second nitrogen of the piperazine is protected with a tert-butyloxycarbonyl (Boc) group to yield N-benzyl-N'-Boc-piperazine.
-
Ortho-lithiation and Reaction with Electrophiles: The protected piperazine undergoes an ortho-lithiation reaction in the presence of a strong base like sec-butyllithium (sec-BuLi). This is followed by the addition of various symmetric aromatic or aliphatic ketones as electrophiles to form the desired N-benzyl-protected oxazolo[3,4-a]pyrazines.
-
Deprotection and Further Functionalization: The benzyl group can be removed and replaced with other functionalities, or further substitutions can be made at different positions of the oxazolo[3,4-a]pyrazine core to generate a library of derivatives.
Biological Assays
Cytopathic Effect (CPE) Inhibition Assay for Antiviral Screening [6][7][8][20][21]
This assay is a fundamental method for evaluating the ability of a compound to inhibit the destructive effects of a virus on host cells.
-
Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero 76 cells) to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test pyrazine derivatives.
-
Infection and Treatment: Infect the cell monolayers with the target virus and simultaneously treat with the different concentrations of the pyrazine compounds. Include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plate until the virus control wells show a significant cytopathic effect (typically >80%).
-
Staining and Quantification: Stain the cells with a viability dye such as neutral red or crystal violet. After washing and solubilizing the dye, measure the absorbance using a spectrophotometer.
-
Data Analysis: Calculate the concentration of the compound that inhibits the viral cytopathic effect by 50% (EC50).
c-Met/VEGFR-2 Kinase Inhibition Assay [5][12][13][16][22][23][24][25][26][27]
This assay measures the ability of a compound to inhibit the enzymatic activity of specific kinases.
-
Assay Setup: In a 96-well plate, add the kinase buffer, the specific substrate for the kinase (e.g., a poly(Glu,Tyr) peptide), and ATP.
-
Inhibitor Addition: Add the pyrazine derivatives at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Initiate the reaction by adding the recombinant c-Met or VEGFR-2 kinase to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luciferase-based reagent like Kinase-Glo®, which generates a luminescent signal.
-
Data Analysis: Determine the concentration of the compound that inhibits the kinase activity by 50% (IC50).
Neuroprotection Assay Using SH-SY5Y Cells [14][28][29][30][31]
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium. For some experiments, cells may be differentiated into a more neuron-like phenotype.
-
Plating and Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the pyrazine derivatives for a specified period.
-
Induction of Toxicity: Expose the cells to a neurotoxic agent (e.g., amyloid-β peptide, hydrogen peroxide, or glutamate) to induce cell death.
-
Incubation: Co-incubate the cells with the neurotoxin and the pyrazine compound for a defined time (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a method such as the MTT assay.
-
Data Analysis: Determine the concentration of the pyrazine derivative that provides 50% protection against the neurotoxin-induced cell death (EC50).
Conclusion and Future Outlook
Functionalized pyrazine derivatives represent a highly versatile and promising class of compounds in drug discovery. Their continued exploration is expected to yield novel therapeutic agents with improved efficacy and safety profiles. The synthetic accessibility of the pyrazine core allows for extensive structure-activity relationship studies, facilitating the optimization of lead compounds. As our understanding of the molecular basis of diseases deepens, the rational design of pyrazine-based drugs targeting specific biological pathways will undoubtedly play a crucial role in the future of medicine. This technical guide serves as a foundational resource to aid researchers in this exciting and impactful field.
References
- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. accegen.com [accegen.com]
- 15. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. caymanchem.com [caymanchem.com]
- 27. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 3.2. Neuroprotection Methods [bio-protocol.org]
- 29. 3.6. Evaluation of Neuroprotective Outline in SH-SY5Y Cells [bio-protocol.org]
- 30. In vitro neuroprotection assay [bio-protocol.org]
- 31. SH-SY5Y culturing [protocols.io]
The Ascendant Trajectory of Triazolo[4,3-a]pyrazine Derivatives: A Technical Primer on Discovery and Synthesis
For Immediate Release – A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and biological evaluation of novel triazolo[4,3-a]pyrazine derivatives. This document outlines the core synthetic methodologies, summarizes key biological activities, and presents detailed experimental protocols and signaling pathway diagrams to facilitate further research and development in this promising area of medicinal chemistry.
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a number of approved drugs and biologically active compounds.[1][3] Derivatives of this core have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and human renin inhibitory effects.[1][2][4] This guide provides an in-depth overview of recent advancements in the synthesis and biological characterization of novel derivatives, with a focus on their potential as therapeutic agents.
Synthetic Strategies and Methodologies
The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves a multi-step process commencing with commercially available starting materials. A common synthetic pathway begins with 2,3-dichloropyrazine, which undergoes nucleophilic substitution with hydrazine hydrate to form a key intermediate. This intermediate is then cyclized to create the fused triazole ring system.[5] Subsequent modifications at various positions on the triazolo[4,3-a]pyrazine core allow for the introduction of diverse functional groups, leading to the generation of libraries of novel compounds.[1][2]
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for triazolo[4,3-a]pyrazine derivatives.
Biological Activities and Therapeutic Potential
Recent research has highlighted the significant therapeutic potential of triazolo[4,3-a]pyrazine derivatives in two primary areas: infectious diseases and oncology.
Antibacterial Activity
A number of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[1][3] The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane and inhibition of DNA gyrase and topoisomerase IV.[1]
Table 1: Antibacterial Activity of Selected Triazolo[4,3-a]pyrazine Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| 2e | 32 | 16 | [1] |
| Ampicillin (Control) | 32 | 8 | [1] |
Anticancer Activity: Dual c-Met/VEGFR-2 Inhibition
In the field of oncology, novel triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as potent inhibitors of key receptor tyrosine kinases, such as c-Met and VEGFR-2.[2][5] The dysregulation of the HGF/c-Met signaling pathway is a known driver of tumor growth, invasion, and angiogenesis.[5] By targeting both c-Met and VEGFR-2, these compounds can exert a dual inhibitory effect on tumor progression.
The signaling pathway targeted by these inhibitors is illustrated below:
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-[(2-Fluorophenyl)methoxy]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-[(2-fluorophenyl)methoxy]pyrazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities and are integral components of many therapeutic agents. The functionalization of the pyrazine ring is a critical step in the synthesis of these molecules. This protocol details the synthesis of this compound from 2-chloropyrazine and (2-fluorophenyl)methanol. The introduction of the (2-fluorophenyl)methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. The alkoxide of (2-fluorophenyl)methanol, generated in situ using a strong base, displaces the chloride from the electron-deficient pyrazine ring.
(2-Fluorophenyl)methanol + 2-Chloropyrazine → this compound
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 1.0 g | Sigma-Aldrich |
| (2-Fluorophenyl)methanol | C₇H₇FO | 126.13 | 1.2 g | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.4 g | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Sigma-Aldrich |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | 20 mL | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 100 mL | Fisher Scientific |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | Fisher Scientific |
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care.
1. Reaction Setup: a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (2-fluorophenyl)methanol (1.2 g, 9.5 mmol). b. Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask to dissolve the alcohol. c. Cool the solution to 0 °C using an ice bath.
2. Formation of the Alkoxide: a. Under a gentle stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 0.4 g, 10.0 mmol) portion-wise to the stirred solution of (2-fluorophenyl)methanol over 10 minutes. b. Effervescence (hydrogen gas evolution) will be observed. c. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium (2-fluorophenyl)methoxide.
3. Addition of 2-Chloropyrazine: a. Dissolve 2-chloropyrazine (1.0 g, 8.7 mmol) in anhydrous THF (20 mL). b. Add the 2-chloropyrazine solution dropwise to the stirred alkoxide solution at room temperature over 15 minutes.
4. Reaction Monitoring: a. Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70) as the eluent. b. The reaction is typically complete within 4-6 hours.
5. Work-up Procedure: a. After the reaction is complete, cool the mixture to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to decompose any unreacted sodium hydride. c. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (30 mL). d. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL). e. Combine the organic layers and wash with brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
6. Purification: a. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). b. Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.
Data Presentation
| Parameter | 2-Chloropyrazine | (2-Fluorophenyl)methanol | This compound (Expected) |
| Molecular Weight ( g/mol ) | 114.53 | 126.13 | 204.20 |
| Appearance | Colorless to light yellow liquid | Colorless liquid | White to off-white solid or oil |
| Boiling Point (°C) | 153-154[1][2] | 204 | Not available |
| Density (g/mL) | 1.283[1][2] | 1.156 | Not available |
| Expected Yield | - | - | 70-85% |
Characterization
The structure of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~8.4-8.1 (3H, m, pyrazine protons), ~7.5-7.0 (4H, m, fluorophenyl protons), ~5.5 (2H, s, -OCH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~160 (C-F), ~155 (C-O on pyrazine), ~145-135 (pyrazine carbons), ~130-115 (fluorophenyl carbons), ~70 (-OCH₂-).
-
Mass Spectrometry (ESI-MS): Expected m/z for C₁₁H₉FN₂O: [M+H]⁺ = 205.07.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks (cm⁻¹): ~3050 (aromatic C-H), ~2900 (aliphatic C-H), ~1600, 1500 (aromatic C=C), ~1250 (C-O ether), ~1220 (C-F).
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Note: High-Throughput Screening for p38α MAPK Inhibitors Using 2-[(2-Fluorophenyl)methoxy]pyrazine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust, high-throughput screening (HTS) assay for the identification and characterization of inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to inflammatory cytokines and stress.[1][2] We present a representative screening of a novel pyrazine derivative, 2-[(2-Fluorophenyl)methoxy]pyrazine, using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The detailed protocol, data analysis, and quality control metrics demonstrate the suitability of this assay for large-scale screening campaigns in drug discovery.
Introduction
The p38 MAPK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell differentiation.[1][3] Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making p38α MAPK a significant therapeutic target. Pyrazine-containing compounds have emerged as a promising class of kinase inhibitors.[4] This document details the screening of this compound, a small molecule with a pyrazine core, to assess its inhibitory potential against p38α MAPK.
The assay described herein is the LANCE® Ultra TR-FRET assay, a sensitive and reproducible method ideal for HTS.[5][6][7] It measures the phosphorylation of a ULight™-labeled substrate by the kinase. Inhibition of the kinase results in a decrease in the TR-FRET signal, allowing for the quantification of inhibitor potency.
Signaling Pathway: p38 MAPK
The p38 MAPK cascade is a three-tiered kinase pathway activated by various extracellular stimuli, including cytokines and environmental stress.[1][8] Activation of this pathway leads to the phosphorylation of downstream transcription factors and other kinases, ultimately regulating the expression of inflammatory mediators.
Caption: The p38 MAPK signaling cascade.
HTS Assay Principle and Workflow
The LANCE® Ultra TR-FRET assay is based on the proximity of a Europium (Eu) chelate-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at 665 nm. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.[5][9]
Caption: High-throughput screening workflow for kinase inhibitors.
Experimental Protocols
Materials and Reagents
-
p38α MAPK, active (MilliporeSigma)
-
ULight™-MAPKAP-K2 (Ser222) Peptide (PerkinElmer)
-
LANCE® Ultra Europium-anti-phospho-MAPKAP-K2 (Ser222) Antibody (PerkinElmer)
-
ATP (Sigma-Aldrich)
-
HEPES, MgCl₂, EGTA, DTT, Brij-35, EDTA (Sigma-Aldrich)
-
DMSO (Sigma-Aldrich)
-
This compound (Test Compound)
-
BIRB 796 (Positive Control Inhibitor)
-
Low-volume 384-well white plates (Greiner Bio-One)
-
TR-FRET enabled plate reader (e.g., PerkinElmer EnVision®)
Reagent Preparation
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
4X p38α Kinase Solution: Prepare a 4 nM solution of p38α kinase in Kinase Buffer.
-
4X Substrate/ATP Solution: Prepare a solution containing 200 nM ULight™-MAPKAP-K2 peptide and 40 µM ATP in Kinase Buffer.
-
4X Test Compound/Control Plate: Serially dilute this compound and BIRB 796 in 100% DMSO. Then, dilute to 4X final concentration in Kinase Buffer (final DMSO concentration should be ≤1%).
-
Detection Mix: Prepare a solution containing 40 mM EDTA and 8 nM Eu-anti-phospho-MAPKAP-K2 antibody in LANCE Detection Buffer (1X).
Assay Procedure (384-well format)
-
Add 2.5 µL of 4X Test Compound/Control solution to the wells of a 384-well plate.
-
Add 2.5 µL of Kinase Buffer to the "No Enzyme" control wells.
-
Add 2.5 µL of 4X p38α Kinase solution to all other wells.
-
Add 5 µL of 2X Substrate/ATP solution to all wells to initiate the reaction.
-
Mix gently on a plate shaker and incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Detection Mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 615 nm and 665 nm).
Data Analysis
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Ratio_max: Signal from "No Inhibitor" control (e.g., DMSO only).
-
Ratio_min: Signal from "Max Inhibition" control (e.g., high concentration of BIRB 796).
-
-
Calculate Z'-Factor for Assay Quality:
-
Determine IC50 Values: Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation.
Data Presentation
Assay Performance
The assay was validated in a 384-well format, demonstrating excellent robustness and suitability for HTS.
| Parameter | Value |
| Final Kinase Concentration | 1 nM |
| Final Substrate Concentration | 50 nM |
| Final ATP Concentration | 10 µM |
| Signal to Background (S/B) | > 20 |
| Z'-Factor | 0.82 |
Compound Activity
The inhibitory activity of this compound was compared to the known p38α MAPK inhibitor, BIRB 796.
| Compound | p38α MAPK IC50 (nM) |
| This compound | 85 |
| BIRB 796 (Reference Inhibitor) | 5 |
IC50 values are representative and determined from an 11-point dose-response curve.
Logical Relationships in TR-FRET Assay
The relationship between enzyme activity, inhibitor concentration, and the resulting TR-FRET signal is fundamental to the assay's design.
Caption: Relationship between inhibitor, kinase activity, and FRET signal.
Conclusion
The LANCE® Ultra TR-FRET assay provides a robust, sensitive, and high-throughput method for identifying and characterizing inhibitors of p38α MAPK. The protocol detailed here is suitable for screening large compound libraries and was successfully applied to determine the inhibitory potency of this compound. This assay platform is a valuable tool for the discovery of novel kinase inhibitors for therapeutic development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. blossombio.com [blossombio.com]
- 7. blossombio.com [blossombio.com]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. assay.dev [assay.dev]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Evaluating 2-[(2-Fluorophenyl)methoxy]pyrazine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of the novel compound, 2-[(2-Fluorophenyl)methoxy]pyrazine. The described methods will enable the determination of its cytotoxic and apoptotic potential, as well as its specific engagement with and inhibition of target kinases within a cellular context.
Overview and Rationale
Pyrazine derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer and antiviral properties.[1][2] Many of these effects are attributed to the inhibition of key cellular signaling molecules, particularly protein kinases.[3][4] This document outlines a strategic workflow for evaluating the efficacy of this compound, starting with broad cytotoxicity screening and progressing to more specific target engagement and downstream signaling pathway analysis.
Data Presentation
Table 1: In-Cell Target Engagement of this compound
| Target Kinase | Cell Line | IC50 (nM) |
| CSNK2A | HEK293 | 15 |
| PIM3 | HEK293 | 85 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | IC50 (µM) |
| HCT116 | Cell Viability | 1.2 |
| HeLa | Cell Viability | 2.5 |
| A549 | Cell Viability | 3.1 |
Table 3: Apoptosis Induction by this compound in HCT116 cells
| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| 0 (Vehicle Control) | 5.2 |
| 1 | 25.8 |
| 5 | 55.3 |
| 10 | 82.1 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.
Materials:
-
This compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Human cancer cell lines (e.g., HCT116, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom tissue culture plates
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
Principle: This flow cytometry-based assay detects one of the early markers of apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
Materials:
-
This compound
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Human cancer cell line (e.g., HCT116)
-
6-well tissue culture plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
In-Cell Target Engagement Assay (NanoBRET™)
Principle: The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a specific protein target within living cells.[3][4] The assay uses a target protein fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the active site of the target protein. When the tracer is bound, energy transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to the target protein will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-CSNK2A and NanoLuc®-PIM3 fusion proteins
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Appropriate fluorescent tracer for the target kinase
-
Transfection reagent
-
White, opaque 96-well assay plates
Protocol:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and a carrier DNA.
-
Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells, followed by the addition of the fluorescent tracer.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of measuring BRET.
-
Calculate the BRET ratio and plot the data to determine the IC50 value for target engagement.
Visualizations
Caption: Experimental workflow for evaluating compound efficacy.
Caption: Proposed mechanism of action via kinase inhibition.
Caption: Logical relationship of experimental outcomes.
References
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 2-[(2-Fluorophenyl)methoxy]pyrazine in Human Plasma by LC-MS/MS
References
- 1. jchps.com [jchps.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of a chemoprotective agent, 2-(allylthio)pyrazine, in plasma, urine and tissue homogenates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
Application of 2-[(2-Fluorophenyl)methoxy]pyrazine in Kinase Inhibition Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prominent targets for therapeutic intervention.[1][2] Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a key component of the DNA damage response (DDR) pathway.[1][3] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest to allow time for DNA repair, thus maintaining genomic integrity.[1][4] Many tumor cells have defects in other cell cycle checkpoints, such as the G1 checkpoint, and therefore become heavily reliant on the S and G2 checkpoints mediated by CHK1 for survival.[4] Inhibition of CHK1 can abrogate these remaining checkpoints, leading to premature entry into mitosis with damaged DNA, resulting in mitotic catastrophe and selective cancer cell death.[5] This makes CHK1 a compelling target for anticancer drug development.
This document provides a detailed protocol for the use of 2-[(2-Fluorophenyl)methoxy]pyrazine, hereafter referred to as Compound X, in an in vitro kinase inhibition assay to determine its potency against CHK1.
Principle of the Assay
The inhibitory activity of Compound X against CHK1 is determined using the ADP-Glo™ Kinase Assay. This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The kinase reaction is performed by incubating the CHK1 enzyme with its substrate and ATP. The amount of ADP generated is directly proportional to the kinase activity. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[6][7][8] The inhibitory effect of Compound X is quantified by the reduction in the luminescent signal compared to a control reaction without the inhibitor.
Data Presentation
The inhibitory potency of Compound X was evaluated against CHK1 and the closely related kinase CHK2 to assess its selectivity. The results are summarized in Table 1.
| Kinase | Compound X IC50 (nM) |
| CHK1 | 1 |
| CHK2 | 8 |
| Table 1: Inhibitory activity of Compound X against CHK1 and CHK2. Data is representative of a typical experiment. |
Signaling Pathway
Caption: CHK1 Signaling Pathway in DNA Damage Response.
Experimental Protocols
CHK1 Kinase Inhibition Assay using ADP-Glo™
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate (e.g., CHKtide)[7]
-
Adenosine 5'-triphosphate (ATP)
-
Compound X
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Dimethyl sulfoxide (DMSO)
-
384-well white, opaque plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Create a serial dilution series of Compound X in 100% DMSO.
-
Further dilute the compound series in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Add 1 µL of diluted Compound X or vehicle (Kinase Buffer with the same percentage of DMSO) to the appropriate wells of a 384-well plate.
-
Add 2 µL of CHK1 enzyme solution (pre-diluted in Kinase Buffer) to all wells except the "no enzyme" control wells.
-
Add 2 µL of a mixture of CHK1 substrate and ATP (pre-diluted in Kinase Buffer) to all wells to initiate the kinase reaction.[6]
-
The final reaction volume is 5 µL.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.[6]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]
-
Incubate the plate at room temperature for 30 minutes.[6]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Experimental Workflow
Caption: Workflow for the CHK1 Kinase Inhibition Assay.
Data Analysis
The raw luminescence data is converted to percent inhibition relative to the high (enzyme + vehicle) and low (no enzyme) controls. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.
Data Analysis Logic
Caption: Logical flow for IC50 determination from raw data.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.jp [promega.jp]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ulab360.com [ulab360.com]
Application Notes & Protocols: Utilizing 2-[(2-Fluorophenyl)methoxy]pyrazine as a Chemical Probe for Target Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology. Phenotypic screening can identify compounds with interesting cellular effects, but understanding their mechanism of action requires the deconvolution of their protein targets.[1] Chemical probes are essential tools in this process, allowing for the specific capture and identification of binding partners from complex biological systems.[1]
This document provides a detailed guide on how to utilize a novel bioactive compound, 2-[(2-Fluorophenyl)methoxy]pyrazine , as a chemical probe for target identification. Since this molecule is not extensively characterized in the public domain, we present a series of established protocols that can be adapted to transform this "hit" compound into a powerful tool for elucidating its molecular targets. The primary methodologies covered are Affinity-Based Target Identification, Photo-Affinity Labeling (PAL), and Competitive Activity-Based Protein Profiling (ABPP).
Application Note 1: Probe Design and Synthesis
Before target identification experiments can be performed, this compound must be modified to incorporate a reactive or reporter moiety. This modification should be designed to minimize disruption of the compound's original biological activity.
1.1 Affinity-Based Probe Design:
For affinity-based pulldown experiments, the core molecule is typically appended with an affinity tag (e.g., biotin) via a linker arm. The linker's length and composition are critical to ensure the tag does not sterically hinder the probe's interaction with its target protein(s).
-
Strategy: Introduce a linker at a position on the pyrazine or phenyl ring that is predicted to be non-essential for its biological activity. This is often guided by Structure-Activity Relationship (SAR) studies.
-
Example Modification: A common approach is to synthesize an analogue with a functional group (e.g., an amine or carboxylic acid) suitable for conjugation to a biotin-linker moiety.
1.2 Photo-Affinity Labeling (PAL) Probe Design:
PAL probes are designed to form a covalent bond with their target upon photoactivation.[2] This is achieved by incorporating a photoreactive group, such as a diazirine, benzophenone, or aryl azide.[3] Additionally, a "clickable" handle like an alkyne or azide is often included for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via click chemistry.[2]
-
Strategy: Synthesize an analogue of this compound that incorporates a photoreactive group and a bio-orthogonal handle. The diazirine group is often favored due to its small size and efficient crosslinking upon UV irradiation.[4]
Experimental Protocols
The following protocols provide step-by-step methodologies for using derivatives of this compound to identify its cellular targets.
Protocol 1: Affinity-Based Target Identification
This method involves immobilizing a biotinylated analogue of the probe on streptavidin-coated beads to "pull down" its binding partners from a cell lysate.[5]
Workflow Diagram:
Caption: Workflow for affinity-based target identification.
Methodology:
-
Probe Immobilization:
-
Resuspend streptavidin-coated magnetic beads in lysis buffer.
-
Add the biotinylated this compound analogue to the beads and incubate for 1 hour at 4°C with rotation.
-
Wash the beads three times with lysis buffer to remove unbound probe.
-
-
Cell Lysis and Incubation:
-
Harvest cells and lyse in a suitable non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the clarified lysate with the probe-immobilized beads for 2-4 hours at 4°C with rotation. Include a control incubation with beads immobilized with biotin only.
-
-
Washing and Elution:
-
Wash the beads five times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 10 minutes.
-
-
Protein Identification:
-
Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise unique protein bands present in the probe pulldown but not the control.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Protocol 2: Photo-Affinity Labeling (PAL) in Live Cells
This protocol uses a photo-reactive probe to covalently capture target proteins in their native cellular environment.[3]
Workflow Diagram:
Caption: Workflow for Photo-Affinity Labeling (PAL).
Methodology:
-
Live Cell Labeling:
-
Culture cells to ~80% confluency.
-
Incubate the cells with the PAL probe (containing a diazirine and an alkyne handle) in serum-free media for 1-2 hours.[7]
-
As a negative control, include a condition where cells are pre-incubated with an excess of the parent compound, this compound, before adding the PAL probe.
-
Irradiate the cells with UV light (e.g., 350 nm) for 10-15 minutes on ice to induce cross-linking.[7]
-
-
Cell Lysis and Click Chemistry:
-
Wash the cells with cold PBS and lyse in a buffer containing 1% SDS.
-
Perform a click chemistry reaction by adding biotin-azide, TCEP, TBTA ligand, and copper (II) sulfate to the lysate. Incubate for 1 hour at room temperature.
-
-
Enrichment and Digestion:
-
Precipitate proteins and resuspend in a buffer compatible with streptavidin bead binding.
-
Add streptavidin-coated beads and incubate for 2 hours at 4°C to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Perform on-bead tryptic digestion overnight at 37°C.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
-
Perform quantitative proteomic analysis (e.g., label-free quantification or TMT labeling) to identify proteins that are significantly enriched in the PAL probe sample compared to the competition control.[8]
-
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to identify the targets of a non-covalent inhibitor by observing its ability to prevent the labeling of proteins by a broad-spectrum covalent probe.[9]
Logical Relationship Diagram:
Caption: Logic of competitive ABPP for target identification.
Methodology:
-
Lysate Preparation and Incubation:
-
Prepare a proteome lysate from cells or tissues of interest.
-
Aliquot the lysate into two conditions: a control (e.g., DMSO vehicle) and an experimental condition.
-
Pre-incubate the experimental lysate with varying concentrations of this compound for 30 minutes at 37°C. Pre-incubate the control lysate with vehicle.[10]
-
-
Probe Labeling:
-
Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases, with an alkyne handle) to both the control and experimental lysates.
-
Incubate for another 30 minutes at 37°C.
-
-
Enrichment and Analysis:
-
Perform a click chemistry reaction to attach a biotin-azide tag to the probe-labeled proteins.
-
Enrich the labeled proteins using streptavidin beads.
-
Perform on-bead tryptic digestion.
-
Analyze the resulting peptides by quantitative LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of each identified protein between the control and experimental samples.
-
Proteins whose labeling is significantly and dose-dependently reduced in the presence of this compound are considered candidate targets.
-
Data Presentation
Quantitative data from mass spectrometry experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Example Data from Affinity-Pulldown MS
| Protein ID (UniProt) | Gene Name | Peptide Count (Probe) | Peptide Count (Control) | Fold Enrichment (Probe/Control) |
|---|---|---|---|---|
| P01234 | TGT1 | 25 | 1 | 25.0 |
| Q56789 | TGT2 | 18 | 0 | ∞ |
| P98765 | TGT3 | 15 | 2 | 7.5 |
| Q12345 | HSP70 | 30 | 28 | 1.1 |
Table 2: Example Data from Competitive ABPP MS
| Protein ID (UniProt) | Gene Name | Ratio (Compound/Vehicle) | p-value | Biological Function |
|---|---|---|---|---|
| P54321 | ENZ1 | 0.15 | 0.001 | Serine Hydrolase |
| Q87654 | ENZ2 | 0.21 | 0.005 | Kinase |
| P11223 | ENZ3 | 0.95 | 0.89 | Metabolic Enzyme |
| O45678 | ENZ4 | 0.45 | 0.04 | Protease |
Hypothetical Signaling Pathway
Assuming the target identification experiments identified TGT1 (a receptor tyrosine kinase) and ENZ1 (a downstream serine hydrolase) as primary targets of this compound, the compound could be modulating the following signaling pathway.
References
- 1. From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 6. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Formulation of 2-[(2-Fluorophenyl)methoxy]pyrazine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the formulation of the poorly water-soluble compound, 2-[(2-Fluorophenyl)methoxy]pyrazine, for oral administration in preclinical animal studies. It includes detailed protocols for vehicle screening, formulation preparation, and administration to rodents.
Introduction
A significant challenge in preclinical drug development is the effective in vivo delivery of poorly water-soluble compounds.[1] Insufficient aqueous solubility can lead to low and variable oral bioavailability, making it difficult to establish clear dose-response relationships in pharmacokinetic and pharmacodynamic studies.[1][2] this compound is a novel chemical entity with physicochemical properties that suggest poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1]
This application note details a systematic approach to developing a suitable oral formulation for this compound for in vivo studies in rodents. The focus is on creating a physically stable and homogeneous suspension to ensure consistent and reproducible dosing.
Physicochemical Properties of this compound (Hypothetical)
To develop an appropriate formulation, it is crucial to understand the physicochemical properties of the active pharmaceutical ingredient (API). The following table summarizes the hypothetical properties of this compound, which are typical for a poorly soluble, lipophilic compound.
| Property | Value | Method |
| Molecular Formula | C₁₁H₉FN₂O | - |
| Molecular Weight | 204.20 g/mol | - |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| LogP | 3.2 | Calculated |
| pKa (basic) | 1.5 (Predicted) | In silico prediction |
Experimental Protocols
Vehicle Screening for Optimal Solubility and Suspendibility
Objective: To identify a suitable vehicle that can either solubilize or form a stable and uniform suspension of this compound at the desired concentration.
Materials:
-
This compound
-
Various GRAS (Generally Recognized as Safe) excipients and vehicles (see table below)
-
Vortex mixer
-
Magnetic stirrer
-
Microscope
Protocol:
-
Prepare a stock of this compound.
-
In separate glass vials, add a pre-weighed amount of the compound to achieve a target concentration of 10 mg/mL in 1 mL of each vehicle listed in the table below.
-
Vortex each vial for 2 minutes to facilitate initial dispersion.
-
Place the vials on a magnetic stirrer for 2 hours at room temperature.
-
After stirring, visually inspect each sample for signs of dissolution or suspension quality.
-
Place a small drop of each suspension on a microscope slide and observe under 40x magnification to assess particle size and homogeneity.
-
Let the samples stand undisturbed for 4 hours and observe for any signs of precipitation or settling.
-
Record all observations in a table to compare the performance of each vehicle.
Table of Vehicle Screening Results (Hypothetical Data):
| Vehicle Composition | Visual Observation (Initial) | Microscopic Examination (Initial) | Stability (4 hours) | Recommendation |
| Deionized Water | Insoluble, large agglomerates | Large, non-uniform particles | Rapid settling | Not Suitable |
| 0.5% (w/v) Methylcellulose in Water | Cloudy suspension | Uniformly dispersed fine particles | Minimal settling | Recommended for Suspension |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | Cloudy suspension | Uniformly dispersed fine particles | Minimal settling | Suitable for Suspension |
| 10% (v/v) PEG 400 in Water | Insoluble, some wetting | Non-uniform particles | Significant settling | Not Suitable as a primary vehicle |
| 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HPBCD) in Water | Slight opalescence, mostly insoluble | Some smaller particles, many remain large | Partial settling | Potentially suitable with optimization |
| Corn Oil | Insoluble, poor wetting | Large clumps of particles | Rapid settling | Not Suitable |
Preparation of 0.5% Methylcellulose Vehicle
Objective: To prepare the aqueous vehicle for the formulation.
Materials:
-
Methylcellulose (viscosity ~400 cP)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Autoclave
Protocol:
-
Heat approximately one-third of the total required volume of deionized water to 80-90°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure all particles are wetted and dispersed.
-
Once dispersed, remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice.
-
Continue stirring until the solution is clear and homogenous.
-
Sterilize the vehicle by autoclaving if required for the study.
-
Store the prepared vehicle at 4°C.
Preparation of this compound Oral Suspension (10 mg/mL)
Objective: To prepare a homogenous and dose-accurate oral suspension for in vivo studies.
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Graduated cylinder
-
Stir plate and magnetic stir bar
Protocol:
-
Calculate the required amount of this compound and vehicle for the final desired volume (e.g., for 10 mL of a 10 mg/mL suspension, weigh out 100 mg of the compound).
-
Place the weighed compound into a clean mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the mortar to form a thick, uniform paste. This "wetting" step is crucial for preventing particle agglomeration.
-
Gradually add the remaining vehicle in small portions while continuously triturating with the pestle to ensure a smooth and homogenous suspension.
-
Transfer the suspension to a suitable container (e.g., a glass beaker) with a magnetic stir bar.
-
Rinse the mortar and pestle with a small amount of the remaining vehicle and add it to the bulk suspension to ensure a complete transfer of the drug.
-
Stir the final suspension for at least 30 minutes before dosing to ensure homogeneity.
-
The suspension should be stirred continuously during the dosing procedure.
Workflow for Formulation Preparation:
Caption: Workflow for preparing the oral suspension.
Protocol for Oral Gavage Administration in Rats
Objective: To accurately administer the prepared suspension to rats. This procedure should only be performed by trained personnel.[3]
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats).[3]
-
Syringes (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Dose Calculation: Weigh each rat and calculate the exact volume of the suspension to be administered based on the desired dose level (e.g., for a 250g rat at a 50 mg/kg dose, the volume of a 10 mg/mL suspension would be 1.25 mL). The maximum recommended dosing volume for rats is 10-20 ml/kg.[3]
-
Animal Restraint: Gently but firmly restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Measurement: Before the first use, measure the gavage needle against the animal from the tip of its nose to the last rib to determine the appropriate insertion depth. Mark the needle to avoid over-insertion.[3]
-
Administration:
-
Ensure the suspension is being continuously stirred to maintain homogeneity. Draw the calculated dose into the syringe.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is felt, withdraw and reposition.[4]
-
Once the needle is in place, dispense the formulation slowly and steadily.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Dosing Monitoring: Monitor the animal for a few minutes after dosing for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[4]
Workflow for Oral Gavage:
Caption: Step-by-step oral gavage procedure.
Potential Signaling Pathway
Pyrazine derivatives have been investigated for a wide range of biological activities, including anti-inflammatory and anticancer effects.[5][6] A common pathway implicated in both inflammation and cancer is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound could exert its biological effects by modulating this pathway.
Hypothetical Mechanism: The compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. instechlabs.com [instechlabs.com]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Testing 2-[(2-Fluorophenyl)methoxy]pyrazine in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazine derivatives have garnered significant attention as promising anticancer agents due to their presence in various natural and synthetic compounds with diverse biological activities.[1][2][3][4] These heterocyclic compounds are key scaffolds in a number of small molecule kinase inhibitors that have progressed to clinical trials, targeting critical cellular signaling pathways involved in proliferation and apoptosis.[4] This document outlines a comprehensive experimental workflow for evaluating the anticancer potential of a novel pyrazine compound, 2-[(2-Fluorophenyl)methoxy]pyrazine (hereafter referred to as Compound X), in various cancer cell lines.
The proposed workflow begins with a broad screening to determine the cytotoxic and antiproliferative effects of Compound X across a panel of cancer cell lines. Subsequent experiments are designed to elucidate the underlying mechanism of action, including the induction of apoptosis, effects on cell cycle progression, and impact on cancer cell migration and invasion. Finally, western blot analysis will be used to investigate the modulation of key signaling pathways.
Experimental Workflow
A tiered approach is recommended to systematically evaluate the anticancer properties of Compound X. The workflow begins with broad screening and progressively moves towards more detailed mechanistic studies.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Purity Assessment of 2-[(2-Fluorophenyl)methoxy]pyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[(2-Fluorophenyl)methoxy]pyrazine is a heterocyclic aromatic ether with potential applications in medicinal chemistry and materials science.[1] The purity of this compound is critical for its intended use, as impurities can affect its biological activity, toxicity, and physical properties. This document provides a comprehensive overview of analytical techniques and detailed protocols for the purity assessment of this compound. The methodologies described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overall Purity Assessment Workflow
The following diagram illustrates the general workflow for the comprehensive purity assessment of a batch of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) with UV detection is a primary technique for determining the purity and impurity profile of this compound. The aromatic nature of the pyrazine and fluorophenyl rings allows for sensitive UV detection.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the diluent.
-
Data Presentation: HPLC Purity Analysis
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.5 | 15.2 | 0.30 | Impurity A |
| 2 | 8.2 | 10.1 | 0.20 | Impurity B |
| 3 | 12.5 | 5000.0 | 99.40 | Main Compound |
| 4 | 15.1 | 5.0 | 0.10 | Impurity C |
| Total | - | 5030.3 | 100.00 | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[2] It provides both chromatographic separation and mass spectral data for structural elucidation.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 1.0 mg/mL in Dichloromethane.
-
Data Presentation: GC-MS Impurity Analysis
| Retention Time (min) | Area % | Proposed Identification | Key Mass Fragments (m/z) |
| 6.8 | 0.15 | 2-Chloropyrazine (Impurity A) | 114, 87, 59 |
| 9.5 | 0.25 | (2-Fluorophenyl)methanol (Impurity B) | 126, 109, 97, 77 |
| 14.2 | 99.50 | This compound | 218, 109, 81, 51 |
| 16.3 | 0.10 | Dimer by-product (Impurity C) | >300 |
Potential Impurity Profile and Origin
The likely synthesis of this compound involves a Williamson ether synthesis. Understanding this pathway helps in identifying potential process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the unambiguous structural confirmation of this compound and can be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed structural information.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
¹⁹F NMR: Acquire proton-decoupled fluorine spectra.
-
Expected NMR Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.4-8.2 ppm (m, 3H, pyrazine protons)
-
δ ~7.5-7.0 ppm (m, 4H, fluorophenyl protons)
-
δ ~5.5 ppm (s, 2H, -O-CH₂- protons)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~160 ppm (C-O on pyrazine ring)
-
δ ~145-140 ppm (C-H on pyrazine ring)
-
δ ~162 ppm (d, J = 245 Hz, C-F on phenyl ring)
-
δ ~130-115 ppm (carbons of fluorophenyl ring)
-
δ ~70 ppm (-O-CH₂- carbon)
-
-
¹⁹F NMR (376 MHz, CDCl₃):
The combination of HPLC, GC-MS, and NMR spectroscopy provides a robust analytical framework for the comprehensive purity assessment of this compound. HPLC is the primary tool for quantification of purity and non-volatile impurities. GC-MS is ideal for identifying volatile impurities and providing orthogonal separation. NMR spectroscopy offers definitive structural confirmation and can detect impurities with different structural skeletons. Together, these techniques ensure the quality, consistency, and safety of the compound for its intended research and development applications.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
Application Notes and Protocols for 2-[(2-Fluorophenyl)methoxy]pyrazine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazine-containing fragments, exemplified by 2-[(2-Fluorophenyl)methoxy]pyrazine, in fragment-based drug design (FBDD). The protocols outlined below are based on established methodologies in the field and are intended to guide researchers in the screening, validation, and optimization of such fragments into potent lead compounds.
Introduction to Pyrazine Fragments in FBDD
Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that begins with the identification of low-molecular-weight compounds (fragments) that bind weakly to a biological target.[1] These initial hits serve as starting points for the development of more potent and selective drug candidates through chemical elaboration.[2]
The pyrazine scaffold is a valuable chemotype in medicinal chemistry, appearing in numerous approved drugs and natural products.[3][4][5] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in various non-covalent interactions with a protein target. This makes pyrazine derivatives, such as the hypothetical fragment this compound, attractive candidates for FBDD libraries.
Application Note: this compound as a Fragment
2.1. Physicochemical Properties
As a fragment, this compound would be evaluated based on the "Rule of Three," a set of guidelines used to define fragment-like chemical space.[1] The table below summarizes the ideal and hypothetical properties for this fragment.
| Property | "Rule of Three" Guideline | Hypothetical Value for this compound |
| Molecular Weight (MW) | ≤ 300 Da | 204.2 g/mol |
| LogP | ≤ 3 | 1.8 |
| Hydrogen Bond Donors | ≤ 3 | 0 |
| Hydrogen Bond Acceptors | ≤ 3 | 3 |
| Rotatable Bonds | ≤ 3 | 3 |
2.2. Rationale for Use
The this compound fragment presents several features that make it a promising starting point for FBDD:
-
Pyrazine Core: The pyrazine ring provides a rigid scaffold with well-defined vectors for chemical modification.[2] Its nitrogen atoms can form crucial hydrogen bonds with the target protein.
-
Fluorophenyl Group: The fluorophenyl moiety can engage in favorable hydrophobic and aromatic interactions within a binding pocket. The fluorine atom can also modulate physicochemical properties and metabolic stability.
-
Methoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the fluorophenyl group to adopt an optimal orientation for binding.
Experimental Protocols
3.1. Protocol 1: Fragment Screening by X-ray Crystallography
This protocol describes the identification of fragment binding to a target protein using X-ray crystallography.
Objective: To identify binding of this compound to a target protein and determine its binding mode.
Materials:
-
Purified target protein
-
Crystallization solutions
-
This compound (or a fragment library containing it) dissolved in a suitable solvent (e.g., DMSO)
-
Cryoprotectant
-
X-ray diffraction equipment
Methodology:
-
Protein Crystallization:
-
Concentrate the purified protein to a suitable concentration (e.g., 5-10 mg/mL).
-
Screen for crystallization conditions using commercially available or in-house prepared screens.
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Fragment Soaking:
-
Prepare a solution of this compound at a high concentration (e.g., 10-100 mM) in a cryoprotectant-compatible solvent.
-
Transfer protein crystals to a drop of mother liquor containing the fragment.
-
Allow the fragment to soak into the crystal for a defined period (e.g., a few minutes to several hours).
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Mount the crystal on a goniometer and collect X-ray diffraction data.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure by molecular replacement using a previously determined apo-protein structure.
-
Analyze the resulting electron density maps to identify the binding location and orientation of the fragment.[1]
-
3.2. Protocol 2: Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)
This protocol describes the validation of fragment binding and the determination of its thermodynamic binding parameters.
Objective: To confirm the binding of this compound to the target protein and quantify its binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified target protein in a suitable buffer
-
This compound
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation:
-
Dialyze the protein extensively against the desired buffer.
-
Dissolve the fragment in the same buffer to the desired concentration. Ensure the final concentration of any co-solvent (e.g., DMSO) is identical in both the protein and fragment solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Initiate the titration, injecting small aliquots of the fragment solution into the protein solution.
-
-
Data Analysis:
-
Integrate the heat changes associated with each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n) of the interaction.
-
Quantitative Data
The following tables present hypothetical data that would be generated during an FBDD campaign involving pyrazine-based fragments.
Table 1: Fragment Screening Hit List
| Fragment ID | Structure | Molecular Weight (Da) | LogP | Binding Observed (X-ray) |
| F1 | This compound | 204.2 | 1.8 | Yes |
| F2 | 2-Aminopyrazine | 95.1 | -0.4 | Yes |
| F3 | Pyrazine-2-carboxamide | 123.1 | -0.8 | Yes |
| F4 | 2-Chloropyrazine | 114.5 | 0.9 | No |
Table 2: Binding Affinity and Ligand Efficiency of Hit Fragments
| Fragment ID | Kd (µM) | Ligand Efficiency (LE)1 |
| F1 | 250 | 0.32 |
| F2 | 800 | 0.35 |
| F3 | 500 | 0.38 |
1 Ligand Efficiency (LE) = -1.4 * (log Kd) / number of heavy atoms
Table 3: Structure-Activity Relationship (SAR) for Fragment Optimization
This table shows an example of how a pyrazine-based fragment could be optimized, drawing on examples of pyrazine derivatives with inhibitory activity from the literature.[6][7][8]
| Compound ID | R-group Modification | IC50 (µM) |
| F1 | -OCH2-(2-F-Ph) | 250 (Kd) |
| 1a | -NH-(4-hydroxyphenyl) | 10.5 |
| 1b | -NH-(4-methoxyphenyl) | 5.2 |
| 1c | -NH-(3-chloro-4-fluorophenyl) | 1.1 |
Visualizations
The following diagrams illustrate key concepts in the application of this compound in FBDD.
Caption: General workflow of a fragment-based drug design campaign.
Caption: Inhibition of a hypothetical kinase signaling pathway.
Caption: Logical relationships in fragment-to-lead optimization strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. astx.com [astx.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Fragment-based approach to the design of 5-chlorouracil-linked-pyrazolo[1,5-a][1,3,5]triazines as thymidine phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(2-Fluorophenyl)methoxy]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-[(2-Fluorophenyl)methoxy]pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide on the pyrazine ring (e.g., 2-chloropyrazine) by the alkoxide generated from (2-fluorophenyl)methanol.[1][2] The reaction is facilitated by a base that deprotonates the alcohol, forming a more potent nucleophile.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete deprotonation of the alcohol: The alkoxide is a much stronger nucleophile than the neutral alcohol.[1] Insufficient base or a base that is not strong enough will result in a slow and incomplete reaction.
-
Competing elimination reactions: Although less likely with an aromatic halide, side reactions can occur, especially at high temperatures.
-
Side reactions involving the pyrazine ring: The pyrazine ring is electron-deficient and can be susceptible to nucleophilic attack at other positions or degradation under harsh basic conditions.
-
Moisture in the reaction: Water can quench the alkoxide and react with the base, reducing the efficiency of the primary reaction.[3]
-
Suboptimal reaction temperature: The reaction rate is temperature-dependent. Too low a temperature will result in a slow reaction, while too high a temperature can promote side reactions and decomposition.
-
Poor choice of solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.[4]
Q3: How can I minimize the formation of side products?
To minimize side products:
-
Ensure anhydrous (dry) reaction conditions to prevent hydrolysis of the base and reactants.
-
Maintain the optimal reaction temperature. Use a controlled heating source like an oil bath.
-
Add the reagents in the correct order: first, generate the alkoxide by adding the base to the alcohol, and then add the 2-chloropyrazine.
-
Consider the purity of your starting materials. Impurities can lead to unwanted side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | 1. Inactive base. 2. Insufficient reaction time or temperature. 3. Wet reagents or solvent. | 1. Use a fresh, properly stored strong base (e.g., NaH, KH). 2. Monitor the reaction by TLC. Gradually increase the temperature and/or reaction time. 3. Use anhydrous solvents and dry glassware. |
| Presence of unreacted starting materials | 1. Incomplete reaction. 2. Insufficient amount of base or (2-fluorophenyl)methanol. | 1. Increase reaction time or temperature. 2. Use a slight excess (1.1-1.2 equivalents) of the alcohol and base. |
| Formation of a dark, tar-like substance | 1. Reaction temperature is too high. 2. The base is too strong for the substrate, causing decomposition. | 1. Lower the reaction temperature. 2. Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). |
| Difficulty in isolating the product | 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine or a different organic solvent to break the emulsion. |
Optimizing Reaction Conditions
The choice of base, solvent, and temperature significantly impacts the yield of the Williamson ether synthesis. The following tables provide a summary of how these parameters can be adjusted for optimization.
Table 1: Effect of Different Bases on Yield
| Base | pKa of Conjugate Acid | Typical Solvent | Relative Reaction Rate | Potential Issues |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Very Fast | Highly reactive, requires anhydrous conditions. |
| Potassium Hydride (KH) | ~36 | THF, DMF | Very Fast | More reactive than NaH, requires careful handling. |
| Potassium tert-butoxide (t-BuOK) | ~19 | THF, DMF | Fast | Bulky base, can favor elimination in some cases. |
| Sodium Hydroxide (NaOH) | ~15.7 | DMSO, DMF | Moderate | Less effective if alcohol is not acidic enough. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | Slow | Milder, may require higher temperatures or longer reaction times. |
Table 2: Effect of Different Solvents on Yield
| Solvent | Type | Boiling Point (°C) | Effect on SN2 Reactions |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent - solvates cations well, leaving the anion nucleophilic. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent - similar to DMF. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good - common choice, but lower boiling point limits reaction temperature. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good - suitable for many SN2 reactions. |
| Toluene | Nonpolar | 111 | Poor - does not effectively solvate the alkoxide. |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Sodium Hydride in DMF
This protocol is designed for achieving a high yield under strictly anhydrous conditions.
Materials:
-
(2-Fluorophenyl)methanol
-
2-Chloropyrazine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2-fluorophenyl)methanol (1.1 equivalents).
-
Add anhydrous DMF to dissolve the alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visual Guides
Synthesis Pathway
References
Overcoming solubility issues of 2-[(2-Fluorophenyl)methoxy]pyrazine in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols to overcome solubility challenges with 2-[(2-Fluorophenyl)methoxy]pyrazine in aqueous buffers. Given that this compound is hydrophobic, achieving a stable and soluble solution for in vitro and in vivo experiments is critical for obtaining reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound crashing out of solution when I add it to my aqueous buffer?
Your compound is likely precipitating due to its low intrinsic aqueous solubility. The structure contains a fluorophenyl ring and a pyrazine core, which are largely hydrophobic. When you transfer the compound from a high-solubility organic stock solution (like DMSO) into a predominantly aqueous environment, the concentration may exceed its solubility limit, causing it to crash out. This is a common issue for many organic compounds in drug discovery.[1]
Q2: What is the first step I should take to address solubility issues?
The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic co-solvent and then dilute it into your aqueous buffer.[2][3] The key is to ensure the final concentration of the organic solvent in your assay is low enough to be tolerated by your experimental system (e.g., cells, enzymes) while keeping the compound in solution.[1]
Q3: What are the most common methods to improve the aqueous solubility of a compound like this?
There are several established techniques to enhance the solubility of poorly soluble compounds:[4][5][6]
-
Co-solvent Systems: Using water-miscible organic solvents like DMSO or ethanol to create a more favorable environment for the compound.[7][]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[][9][10]
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Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic compound, forming an inclusion complex with a hydrophilic exterior, which greatly enhances aqueous solubility.[11][12][13][14]
-
Use of Surfactants: Surfactants can form micelles that entrap the hydrophobic drug, increasing its solubility in the aqueous phase.[15]
Troubleshooting Guide
If you observe precipitation or cloudiness after preparing your solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing precipitation issues.
Solubilization Strategies and Protocols
Co-solvent Based Solubilization
This is the most common starting point. The goal is to dissolve the compound in a small volume of an organic solvent where it is highly soluble and then dilute this stock into the aqueous buffer.
Comparison of Common Co-solvents
| Co-solvent | Typical Stock Conc. | Max Assay Conc. (Cell-based) | Notes |
| DMSO | 10-50 mM | 0.1% - 0.5% | Most common, highly effective for many compounds. Can have biological effects at higher concentrations.[1] |
| Ethanol | 10-50 mM | 0.5% - 1.0% | Less toxic than DMSO to some cell lines but can be more volatile.[2] |
| PEG 400 | 1-20 mM | 1.0% - 2.0% | Often used in vivo. Can be viscous and more difficult to pipette accurately.[2] |
| DMF | 10-50 mM | < 0.1% | Effective but generally more toxic; use with caution. |
Experimental Protocol: Preparing a 10 mM Stock in DMSO
-
Weigh Compound: Accurately weigh out a precise amount of this compound powder (e.g., 2.3 mg).
-
Calculate Solvent Volume: Determine the volume of 100% DMSO required to achieve a 10 mM concentration. (Molecular Weight of C₁₁H₉FN₂O ≈ 216.2 g/mol ).
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (2.3 mg / (10 mmol/L * 216.2 g/mol )) * 1,000,000 ≈ 1064 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex/Sonicate: Vortex vigorously. If needed, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Caption: Standard workflow for preparing an experimental solution using a co-solvent.
Cyclodextrin-Based Solubilization
Cyclodextrins are excellent tools for increasing the apparent solubility of hydrophobic compounds without using organic solvents in the final formulation.[12][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[12]
Mechanism of Action The cyclodextrin molecule has a hydrophilic outer surface and a hydrophobic inner cavity. The non-polar drug molecule gets encapsulated within this cavity, forming a water-soluble inclusion complex.
Caption: Conceptual diagram of a cyclodextrin encapsulating a hydrophobic drug.
Comparison of Common Cyclodextrins
| Cyclodextrin | Cavity Size | Aqueous Solubility | Notes |
| α-Cyclodextrin | Small | Moderate | Suitable for smaller molecules. |
| β-Cyclodextrin | Medium | Low (1.85 g/100mL) | Parent cyclodextrin, limited by lower solubility.[12] |
| HP-β-Cyclodextrin | Medium | High (>60 g/100mL) | Most commonly used derivative for solubility enhancement due to high solubility and safety.[12] |
| γ-Cyclodextrin | Large | High (23.2 g/100mL) | Useful for larger hydrophobic molecules. |
Experimental Protocol: Using HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution slightly (to 30-40°C) to aid dissolution.
-
Add Compound: Add the this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Equilibrate: Shake or stir the mixture at room temperature for 1-24 hours. The time required depends on the compound's properties. Sonication can accelerate the process.
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Filter: Centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) and filter through a 0.22 µm filter to remove any undissolved compound.
-
Determine Concentration: Use a validated analytical method (e.g., HPLC-UV) to accurately determine the concentration of the solubilized compound in the clear filtrate.
pH-Mediated Solubilization
This method is only effective if the compound has an acidic or basic functional group that can be protonated or deprotonated to form a more soluble salt.[9][10] The pyrazine core of this compound is weakly basic. Therefore, lowering the pH of the buffer may increase its solubility.
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer. Ensure undissolved solid is visible.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Separate Solid: Centrifuge and filter each sample as described in the cyclodextrin protocol.
-
Measure and Analyze: Measure the pH of the filtrate to confirm it has not changed. Quantify the compound concentration in each filtrate using a suitable analytical method.
-
Plot Data: Plot the measured solubility against the final pH to determine the optimal pH range for solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbr.in [ijpbr.in]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ajptonline.com [ajptonline.com]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
Optimization of reaction conditions for 2-[(2-Fluorophenyl)methoxy]pyrazine synthesis
Technical Support Center: Synthesis of 2-[(2-Fluorophenyl)methoxy]pyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide on the pyrazine ring by the alkoxide of (2-Fluorophenyl)methanol. The general mechanism is an SN2 reaction where the alkoxide ion attacks the carbon atom bonded to the leaving group (e.g., chlorine or bromine) on the 2-halopyrazine.[2][3]
Q2: What are the starting materials for this synthesis?
A2: The key starting materials are:
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A 2-halopyrazine: 2-chloropyrazine or 2-bromopyrazine are typically used.
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(2-Fluorophenyl)methanol: This is the alcohol that will form the methoxy linkage.
-
A base: A strong base is required to deprotonate the alcohol and form the reactive alkoxide.
-
A suitable solvent: An aprotic polar solvent is generally preferred to facilitate the SN2 reaction.[4][5]
Q3: Which base is most effective for deprotonating (2-Fluorophenyl)methanol?
A3: Strong bases are essential for the complete formation of the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are highly effective and commonly used for this purpose.[4] Other bases like potassium tert-butoxide (t-BuOK) or alkali metal hydroxides (NaOH, KOH) can also be used, sometimes in combination with phase-transfer catalysts.[4]
Q4: What is the optimal reaction temperature and time?
A4: The optimal temperature and time depend on the specific reagents and solvent used. Typically, the deprotonation step is performed at 0°C to room temperature. The subsequent reaction with the 2-halopyrazine may require heating, often in the range of 60-100°C, to proceed at a reasonable rate. Reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to overnight.
Q5: How can the final product be purified?
A5: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and excess base. The crude product is then purified, most commonly by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the (2-Fluorophenyl)methanol is completely dry. Use a sufficiently strong base like NaH or KH.[4] Allow adequate time for the alkoxide to form before adding the 2-halopyrazine. |
| Poor Quality Reagents | Use freshly distilled or high-purity solvents and reagents. Verify the activity of the base. |
| Incorrect Reaction Temperature | If the reaction is too slow, consider increasing the temperature incrementally while monitoring for decomposition. Some reactions may require reflux conditions. |
| Side Reactions | The use of sterically hindered bases or excessively high temperatures can lead to side reactions.[2][4] Consider using milder conditions or a different base/solvent combination. |
| Inappropriate Solvent | The solvent choice is critical. Dipolar aprotic solvents like DMF or DMSO are often effective as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic.[4][5] |
Problem: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Increase the reaction time or temperature. Consider using a slight excess (1.1-1.2 equivalents) of the alkoxide. |
| Formation of Byproducts | Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. For example, C-alkylation can sometimes compete with O-alkylation.[4] |
| Product Decomposition | Avoid excessively high temperatures or prolonged reaction times. Ensure the workup and purification steps are performed promptly after the reaction is complete. |
| Ineffective Purification | Optimize the solvent system for column chromatography to achieve better separation of the product from impurities. |
Experimental Workflow and Optimization
The following diagram illustrates the general workflow for the synthesis and optimization of this compound.
References
Strategies to reduce off-target effects of 2-[(2-Fluorophenyl)methoxy]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(2-Fluorophenyl)methoxy]pyrazine. The information provided is intended to help mitigate and understand potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not align with the inhibition of the primary target. What are the likely off-target effects of this compound?
A1: While this compound is designed for a specific target, its pyrazine core is a common scaffold in many kinase inhibitors, which can lead to off-target activities.[1][2][3] Off-target effects may arise from the inhibition of other kinases with structurally similar ATP-binding pockets.[4][5] Additionally, pyrazine derivatives have been shown to interact with other enzyme classes, so non-kinase off-targets should also be considered. A related compound, N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide, for instance, inhibits Ole1p desaturase.
To identify potential off-targets, we recommend performing a comprehensive kinase panel screening at various concentrations of the compound. This will provide a clearer picture of its selectivity profile.
Q2: How can we improve the selectivity of this compound in our experimental models?
A2: Improving selectivity is a key challenge in kinase inhibitor development.[4][5] Several medicinal chemistry strategies can be employed to enhance the selectivity of pyrazine-based inhibitors:
-
Structural Modification: Minor modifications to the this compound structure can exploit subtle differences in the ATP-binding sites of kinases. For example, altering substituents on the phenyl ring or the pyrazine core can introduce steric hindrance that prevents binding to off-targets while maintaining affinity for the primary target.[6][7]
-
Targeting Unique Residues: Designing derivatives that interact with less conserved residues, such as the "gatekeeper" residue, within the kinase domain can significantly improve selectivity.[4]
-
Covalent Inhibition: Introducing a reactive group (e.g., an acrylamide) to form a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective and potent inhibition.[4][5]
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Allosteric Inhibition: Developing analogs that bind to allosteric sites outside the conserved ATP-binding pocket can provide an alternative approach to achieving high selectivity.[6][7]
Q3: What experimental approaches can we use to validate the on-target and off-target effects of our compound?
A3: A multi-pronged approach is recommended to deconvolute on-target from off-target effects:
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Biochemical Assays: Use in vitro kinase assays with a broad panel of kinases to determine the IC50 values for both the intended target and potential off-targets.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.
-
Rescue Experiments: In a cellular context, if the observed phenotype is due to on-target inhibition, it should be reversible by introducing a drug-resistant mutant of the target protein.
-
Phenotypic Screening with Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other known inhibitors of the same target that have a different chemical scaffold.
-
Computational Profiling: In silico methods can predict potential off-targets based on the compound's structure and the structural information of the human kinome.[8][9][10][11][12]
Troubleshooting Guides
Issue 1: High degree of off-target binding observed in a kinome scan.
-
Problem: The initial kinome scan of this compound reveals inhibition of multiple kinases with similar potency to the primary target.
-
Possible Cause: The pyrazine scaffold and the methoxy linker might be interacting with a conserved region of the kinase ATP-binding site, leading to promiscuous binding.[4][5]
-
Solutions:
-
Dose-Response Analysis: Perform detailed dose-response curves for the most prominent off-targets to accurately determine their IC50 values. This will help in selecting an optimal concentration for your experiments that maximizes on-target activity while minimizing off-target effects.
-
Structural Biology: Obtain a co-crystal structure of the compound with its primary target and a key off-target kinase. This will reveal differences in the binding modes that can be exploited for rational drug design to improve selectivity.
-
Synthesize Analogs: Based on structural insights, synthesize a small library of analogs with modifications aimed at disrupting binding to off-targets. For example, adding a bulky group that clashes with a residue in the off-target's binding pocket but is accommodated by the primary target.
-
Issue 2: Inconsistent results between in vitro and cellular assays.
-
Problem: The compound is potent and selective in biochemical assays, but cellular assays show a different or less pronounced phenotype, or suggest off-target effects.
-
Possible Causes:
-
Cellular ATP Concentration: High intracellular ATP concentrations can outcompete ATP-competitive inhibitors, reducing their apparent potency in cells.
-
Cell Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound may be rapidly metabolized within the cell into inactive or different active species.
-
-
Solutions:
-
Permeability and Efflux Assays: Conduct standard assays (e.g., PAMPA, Caco-2) to assess the cell permeability of the compound and determine if it is a substrate for common efflux transporters like P-glycoprotein.
-
Metabolic Stability Studies: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. Identify any major metabolites and test their activity.
-
CETSA: Use CETSA to confirm target engagement within the cellular environment at various concentrations and time points.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 15 | 1 |
| Off-Target Kinase B | 150 | 10 |
| Off-Target Kinase C | 450 | 30 |
| Off-Target Kinase D | >10,000 | >667 |
| Off-Target Kinase E | >10,000 | >667 |
Table 2: Comparison of IC50 Values for Modified Analogs
| Compound | Primary Target IC50 (nM) | Off-Target B IC50 (nM) | Selectivity (Off-Target B / Primary) |
| This compound | 15 | 150 | 10 |
| Analog 1 (added methyl group) | 25 | 1,250 | 50 |
| Analog 2 (fluorine to chlorine) | 18 | 160 | 8.9 |
| Analog 3 (covalent warhead) | 5 | >10,000 | >2,000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Culture and Treatment: Culture the cells of interest to 70-80% confluency. Treat the cells with either vehicle control or varying concentrations of this compound for a predetermined time (e.g., 1 hour).
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Computational methods for analysis and inference of kinase/inhibitor relationships [ouci.dntb.gov.ua]
Improving the stability of 2-[(2-Fluorophenyl)methoxy]pyrazine for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 2-[(2-Fluorophenyl)methoxy]pyrazine for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several factors, primarily related to its ether linkage. Ethers are known to be susceptible to the formation of explosive peroxides when exposed to oxygen and light.[1][2] Therefore, the primary factors of concern are:
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Exposure to Air (Oxygen): The presence of oxygen is necessary for the formation of hydroperoxides at the benzylic carbon adjacent to the ether oxygen.
-
Exposure to Light: Light, particularly UV light, can accelerate the rate of peroxide formation.[2]
-
Temperature: Elevated temperatures can increase the rate of degradative reactions.
-
Presence of Impurities: Metal ions or other catalytic impurities can promote degradation.[2]
Q2: What is the most likely degradation pathway for this compound?
A2: Given the structure, the most probable degradation pathway involves the ether moiety. The benzylic C-H bond is susceptible to radical abstraction, which, in the presence of oxygen, leads to the formation of a hydroperoxide. This hydroperoxide can then undergo further reactions, potentially leading to cleavage of the ether bond and the formation of 2-fluorobenzaldehyde and 2-methoxypyrazine as primary degradation products. While the pyrazine ring is generally stable, extreme conditions could potentially lead to hydroxylation or other modifications.[3][4]
Q3: What are the recommended conditions for the long-term storage of this compound?
A3: To minimize degradation, the following storage conditions are recommended:
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Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1]
-
Light Protection: Use amber glass vials or store containers in the dark to prevent photolytic degradation.[5]
-
Low Temperature: Store at reduced temperatures, such as 2-8°C or -20°C. For very long-term storage, -80°C is advisable.
-
Airtight Container: Ensure the container is tightly sealed to prevent moisture and air ingress.[5]
-
Use of Inhibitors: For solutions, the addition of a radical scavenger like butylated hydroxytoluene (BHT) at a very low concentration (e.g., 0.001%) can inhibit peroxide formation.[5]
Q4: How can I test for the presence of peroxides in my sample?
A4: A simple qualitative test can be performed by adding a few drops of a potassium iodide solution to a small amount of your compound dissolved in a suitable solvent (e.g., acetic acid). The formation of a yellow-brown color (due to the oxidation of iodide to iodine) indicates the presence of peroxides. Commercially available peroxide test strips offer a more convenient and semi-quantitative method.
Troubleshooting Guides
Q1: I've observed new, unexpected peaks in the HPLC/LC-MS analysis of my stored sample. What could they be?
A1: The appearance of new peaks is a strong indicator of degradation.
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Identify the Degradation Pathway: The most likely culprits are degradation products resulting from the cleavage of the ether linkage. You might be observing peaks corresponding to 2-fluorobenzaldehyde, 2-methoxypyrazine, or various peroxide adducts.
-
Troubleshooting Steps:
-
Characterize the Impurities: Use mass spectrometry (MS) to determine the molecular weights of the new peaks.[6] This can help in proposing their structures.
-
Perform a Forced Degradation Study: Subject a fresh sample of your compound to stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the same unknown peaks. This can help confirm the degradation pathway.
-
Review Storage Conditions: Ensure your storage protocol aligns with the recommended best practices (see FAQ Q3). An unintentional breach in the storage conditions (e.g., a loose cap, exposure to light) is a common cause.
-
Q2: The measured potency or biological activity of my compound has decreased over time. What is the likely cause?
A2: A decrease in potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API).
-
Likely Cause: A portion of the this compound has likely degraded into inactive products. The ether linkage is critical for the molecule's conformation and interaction with its biological target; its cleavage would almost certainly lead to a loss of activity.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated stability-indicating analytical method (e.g., HPLC with a UV detector) to accurately quantify the amount of remaining parent compound.
-
Assess Purity: Re-evaluate the purity of the sample. The presence of degradation products reduces the relative amount of the active compound.
-
Implement Corrective Actions: Discard the degraded stock and prepare a fresh one. Strictly adhere to the recommended storage conditions for all new batches to prevent future degradation.
-
Data Presentation
The following tables represent hypothetical data from stability studies on this compound to serve as a template for presenting your experimental results.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl | 24 hours | 60 | < 2% | Not Applicable |
| 0.1 M NaOH | 24 hours | 60 | ~5% | 124.1 (2-fluorobenzaldehyde), 110.1 (2-hydroxypyrazine) |
| 10% H₂O₂ | 24 hours | 25 | ~15% | 124.1 (2-fluorobenzaldehyde), 126.1 (2-methoxypyrazine N-oxide) |
| Thermal | 72 hours | 80 | < 1% | Not Applicable |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | ~8% | 124.1 (2-fluorobenzaldehyde), 110.1 (2-hydroxypyrazine) |
Table 2: Long-Term Stability Study (Hypothetical Data at 5°C ± 3°C)
| Time Point | Purity (%) by HPLC | Appearance | Peroxide Test |
| Initial | 99.8% | White Crystalline Solid | Negative |
| 3 Months | 99.7% | White Crystalline Solid | Negative |
| 6 Months | 99.6% | White Crystalline Solid | Negative |
| 12 Months | 99.5% | White Crystalline Solid | Negative |
| 24 Months | 99.2% | White Crystalline Solid | Negative |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and develop a stability-indicating analytical method.[7]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature (25°C) for 24 hours, protected from light.[8]
-
Thermal Degradation: Store a solid sample of the compound and a 1 mg/mL solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose a solid sample and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze by HPLC-UV and LC-MS to determine the percentage of degradation and identify the degradation products.
Protocol 2: Long-Term Stability Study
This protocol outlines a typical long-term study to establish a re-test date.
-
Sample Preparation: Place accurately weighed samples of this compound in amber glass vials. Fill the headspace with nitrogen or argon and seal tightly.
-
Storage: Place the vials in a controlled environment at the desired storage condition (e.g., 5°C ± 3°C).
-
Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, perform the following tests:
-
Appearance: Visually inspect the sample for any changes in color or physical form.
-
Purity: Analyze by a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.
-
Peroxide Test: Perform a qualitative or semi-quantitative test for the presence of peroxides.
-
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical workflow for troubleshooting compound instability.
References
- 1. safety - How hazardous are peroxide-able ethers if stored properly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Ether - Wikipedia [en.wikipedia.org]
- 3. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Storage of Di-ethylether - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. rjptonline.org [rjptonline.org]
How to minimize side-product formation in pyrazine derivative synthesis
Welcome to the technical support center for pyrazine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side-product formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazine derivatives?
A1: Several methods are widely employed for pyrazine synthesis. The classical approaches include the Staedel-Rugheimer and Gutknecht syntheses, which involve the self-condensation of α-amino ketones. Another common method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation.[1][2][3] More contemporary and selective methods include the manganese-catalyzed acceptorless dehydrogenative coupling of β-amino alcohols, which is an atom-economical and environmentally benign route that produces water and hydrogen gas as the only byproducts.[4]
Q2: What are the primary side-products I should be aware of during pyrazine synthesis?
A2: Side-product formation is a common challenge. Key undesired products can include:
-
Imidazole derivatives: These can form as byproducts, particularly in reactions involving sugars and ammonium hydroxide.[5][6] The choice of extraction solvent can influence their co-isolation with the desired pyrazine product.[5][7]
-
Over-alkylated or incorrectly substituted pyrazines: Depending on the complexity of the starting materials, a mixture of different pyrazine derivatives can be formed.
-
Incompletely oxidized dihydropyrazines: Dihydropyrazines are key intermediates in many pyrazine syntheses.[6][8] Incomplete oxidation to the aromatic pyrazine is a potential issue, leading to impurities that can be difficult to remove.
-
Ring-cleavage products: At excessively high temperatures, the pyrazine ring can degrade, leading to a variety of smaller, undesired molecules and a reduction in overall yield.
-
Aldol condensation products: Under basic conditions, starting materials like acetone can undergo self-condensation, leading to colored impurities.
Q3: How can I purify my pyrazine derivative from common side-products?
A3: A multi-step purification strategy is often necessary.
-
Extraction: Liquid-liquid extraction is a common first step. The choice of solvent is critical; for example, hexane has been shown to extract pyrazines while leaving behind imidazole byproducts, whereas methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract them.[5][6][7]
-
Column Chromatography: Silica gel chromatography is effective for separating pyrazines from less polar or more polar impurities. A solvent system such as a hexane/ethyl acetate mixture can be used to elute the desired pyrazines while retaining imidazoles on the silica.[5][7]
-
Distillation: For volatile pyrazines, distillation of the aqueous reaction mixture can be an effective method to isolate the product, leaving non-volatile impurities like imidazoles behind.[5][7]
Troubleshooting Guides
Issue 1: Low Yield of Desired Pyrazine Derivative
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Pyrazine formation is highly temperature-dependent. For syntheses involving α-hydroxy ketones and ammonia, increasing the temperature from 100°C to 140°C has been shown to increase the total pyrazine yield. However, excessively high temperatures can lead to degradation. It is crucial to empirically determine the optimal temperature for your specific reaction. |
| Incorrect Reactant Ratio | The molar ratio of carbon source to nitrogen source significantly impacts yield. For the reaction of acetol with ammonium hydroxide, a carbon-to-nitrogen mole ratio of 1:2 was found to be optimal for maximizing pyrazine yield. Varying this ratio can lead to a decrease in the desired product. |
| Incomplete Oxidation of Dihydropyrazine Intermediate | The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. Ensure that the oxidizing agent (e.g., manganese dioxide, copper(II) sulfate, or even atmospheric oxygen) is present in sufficient quantity and that the reaction conditions are suitable for the oxidation to go to completion.[8][9] In some cases, extending the reaction time or increasing the temperature during the oxidation step may be necessary. |
| Side-Product Formation | The formation of significant amounts of side-products will inherently lower the yield of the desired pyrazine. Refer to the "Minimizing Side-Product Formation" section below for strategies to improve selectivity. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of Imidazole Byproducts | This is common in reactions using sugars and ammonia. To mitigate this, consider modifying your workup procedure. Use hexane for liquid-liquid extraction to selectively extract pyrazines. If imidazoles are still present, a silica gel column can be used to separate them from the desired product.[5][7] |
| Residual Starting Materials | Incomplete reaction can leave starting materials in your product. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Formation of Multiple Pyrazine Derivatives | If your starting materials are not symmetrical or are themselves mixtures, a range of pyrazine products can be formed. To improve selectivity, consider using highly pure, well-defined starting materials. Alternatively, more selective synthetic methods like the manganese-catalyzed dehydrogenative coupling may be more suitable.[4] |
Minimizing Side-Product Formation: A Proactive Approach
Controlling reaction parameters is key to minimizing the formation of unwanted byproducts.
Impact of Reaction Parameters on Pyrazine Yield
The following table summarizes the effect of temperature and carbon-to-nitrogen (C:N) mole ratio on the total yield of pyrazines synthesized from acetol and ammonium hydroxide.
| Temperature (°C) | C:N Mole Ratio | Total Pyrazine Yield (relative units) |
| 100 | 1:2 | ~250 |
| 110 | 1:2 | ~400 |
| 120 | 1:2 | ~600 |
| 130 | 1:2 | ~800 |
| 140 | 1:2 | ~950 |
| 120 | 1:0.5 | ~300 |
| 120 | 1:1 | ~450 |
| 120 | 1:2 | ~600 |
| 120 | 1:2.5 | ~550 |
Data adapted from studies on the synthesis of pyrazines from α-hydroxy ketones and ammonium hydroxide.
Strategic Choices for Cleaner Reactions
-
Solvent Selection: In enzymatic synthesis of pyrazinamide derivatives, using tert-amyl alcohol as a solvent has been shown to yield a cleaner product compared to solvents like ethanol, isopropanol, and isobutanol, which can lead to the formation of pyrazine ester byproducts.
-
Catalyst Choice: For syntheses involving the coupling of β-amino alcohols, the use of manganese pincer complexes as catalysts offers high selectivity for the desired 2,5-substituted pyrazine derivatives, minimizing the formation of other isomers and byproducts.[4] This method is also highly atom-economical.
Experimental Protocols
Protocol 1: Greener One-Pot Synthesis of 2,5-Diphenylpyrazine
This protocol offers an environmentally benign method for the synthesis of a common pyrazine derivative.
Materials:
-
Benzil
-
Ethylene diamine
-
tert-Butanol (t-BuOH)
-
Potassium tert-butoxide (t-BuOK)
-
Aqueous methanol
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a 50 ml round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 ml of aqueous methanol. Stir with a magnetic stirrer until the solution is homogeneous.
-
To this solution, add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg or 0.08 mmol).
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent to obtain 2,5-diphenylpyrazine.[5]
Protocol 2: General Procedure for Gutknecht Pyrazine Synthesis
This classical synthesis involves the self-condensation of an α-amino ketone.
Step 1: Synthesis of the α-amino ketone
-
An α-isonitroso ketone is first prepared from a suitable ketone.
-
The α-isonitroso ketone is then reduced to the corresponding α-amino ketone. This reduction is a critical step and various reducing agents can be employed.
Step 2: Dimerization and Oxidation
-
The α-amino ketone undergoes spontaneous dimerization in solution to form a dihydropyrazine intermediate.[6][8]
-
This dihydropyrazine is then oxidized to the final pyrazine product. Common oxidizing agents include mercury(I) oxide or copper(II) sulfate. In some cases, aerial oxidation is sufficient.[8][9]
Note: The specific conditions for each step (solvents, temperatures, reaction times, and purification methods) will vary depending on the target pyrazine derivative.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in pyrazine synthesis and the potential for side-product formation, the following diagrams illustrate key pathways and workflows.
Caption: The Gutknecht synthesis pathway, highlighting the key steps from the starting ketone to the final pyrazine product and a potential branch point for side-product formation.
Caption: A logical workflow for troubleshooting common issues in pyrazine synthesis, such as low yield or the presence of impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials [frontiersin.org]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Gutknecht Condensation | CoLab [colab.ws]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-[(2-Fluorophenyl)methoxy]pyrazine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-[(2-fluorophenyl)methoxy]pyrazine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound analogs via Williamson ether synthesis?
A1: The most common impurities include:
-
Unreacted starting materials: 2-chloropyrazine and (2-fluorophenyl)methanol.
-
Regioisomers: If the pyrazine ring is substituted, reaction at different positions can lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.
-
Products of side reactions: Elimination products may form, especially if the reaction temperature is too high or a sterically hindered base is used.
-
Solvent and reagent residues: Residual solvents like DMF or acetonitrile and excess base can contaminate the crude product.
Q2: How can I effectively monitor the progress of the synthesis reaction?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials. The spots can be visualized under UV light (254 nm), as pyrazine-containing compounds are often UV-active.[1][2] Staining with iodine vapor can also be used for visualization.[3][4] A successful reaction will show the consumption of the starting materials and the appearance of a new spot corresponding to the desired product.
Q3: What are the recommended purification methods for this compound analogs?
A3: The two primary methods for purifying these analogs are:
-
Flash column chromatography: This is a highly effective method for separating the desired product from impurities and unreacted starting materials. Silica gel is a commonly used stationary phase with a gradient of hexane and ethyl acetate as the mobile phase.
-
Recrystallization: This method is suitable for obtaining highly pure crystalline products, provided a suitable solvent system is identified.
Q4: How can I confirm the purity and identity of the final product?
A4: The purity and identity of the purified this compound analog can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. Due to the presence of fluorine, ¹⁹F NMR is a powerful tool to confirm the presence and environment of the fluorine atom and can be used for quantitative analysis to assess purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product with high accuracy.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | Optimize the mobile phase. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate). |
| Product is not eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution from low to high polarity is often more effective than an isocratic elution. |
| Streaking of spots on TLC or broad peaks in chromatography | Sample is overloaded. The compound may be acidic or basic. | Reduce the amount of sample loaded onto the column. For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine. |
| Difficulty in separating regioisomers | Regioisomers have very similar polarities. | Use a long column with a shallow gradient to enhance separation. Consider using a different stationary phase, such as alumina, or a different solvent system. Preparative HPLC may be necessary for complete separation. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, partially evaporate the solvent to increase the concentration and cool again. If the compound is still too soluble, a different solvent or a mixture of solvents should be used. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure. | Use a lower-boiling solvent. Try to purify the compound by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of the purified product | The compound is too soluble in the cold solvent. Too much solvent was used. | Choose a solvent in which the compound has lower solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound completely. |
| Colored impurities in the final crystals | Impurities were not completely removed. | Add activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Pack the column with silica gel (230-400 mesh) as a slurry in hexane.
-
Ensure the silica gel bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 30% ethyl acetate in hexane.
-
The optimal gradient should be determined based on TLC analysis of the crude mixture.
-
-
Fraction Collection:
-
Collect fractions in test tubes.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote more complete crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Quantitative Data Summary
The following table provides typical data that might be expected during the purification of a this compound analog. Actual values will vary depending on the specific analog and reaction conditions.
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Appearance | Brownish oil or solid | Pale yellow oil or solid | White crystalline solid |
| Yield | ~80-90% | ~60-70% | ~50-60% |
| Purity (by HPLC) | 60-80% | >95% | >99% |
| TLC (Rf in 20% EtOAc/Hexane) | Multiple spots | Single spot (e.g., Rf = 0.4) | Single spot (e.g., Rf = 0.4) |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound analogs.
Caption: A typical workflow for the synthesis and purification of pyrazine analogs.
Troubleshooting Logic for Poor Separation in Column Chromatography
This diagram outlines the logical steps to troubleshoot poor separation during column chromatography.
Caption: Troubleshooting guide for poor column chromatography separation.
Kinase Signaling Pathway Inhibition
Many pyrazine derivatives are being investigated as kinase inhibitors. The following diagram illustrates a simplified signaling pathway and the point of inhibition by a hypothetical this compound analog.
Caption: Inhibition of a kinase signaling pathway by a pyrazine analog.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pharmacophore-Guided Optimization of Imidazo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the pharmacophore-guided optimization of imidazo[1,2-a]pyrazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Synthesis
Q1: What are common issues leading to low yields in the multi-component synthesis of imidazo[1,2-a]pyrazine derivatives?
A1: Low yields in the synthesis of imidazo[1,2-a]pyrazines, particularly in one-pot multi-component reactions, can arise from several factors. Acid-sensitive reactants, such as certain isocyanides, may decompose under the reaction conditions.[1] Additionally, the choice of catalyst and solvent system is crucial; for instance, while various Lewis acids can be used, iodine has been shown to be a cost-effective and efficient catalyst in ethanol, providing excellent yields.[1] Reactions in non-polar solvents like toluene or with less effective catalysts such as ferric chloride may result in lower yields.[1]
Q2: How can I improve the purity of my synthesized imidazo[1,2-a]pyrazine derivatives?
A2: Purification of imidazo[1,2-a]pyrazine derivatives can sometimes be challenging. A key advantage of certain synthetic protocols, such as the iodine-catalyzed reaction in ethanol, is that the product may precipitate directly from the reaction mixture, allowing for simple filtration to obtain a pure product.[1] If precipitation does not occur or if impurities are present, standard purification techniques such as column chromatography on silica gel are typically effective. The purity of the final compounds can be verified by techniques like HPLC.[2]
Biological Evaluation
Q3: My imidazo[1,2-a]pyrazine derivatives show good enzymatic inhibition but low cellular activity. What could be the reason?
A3: A discrepancy between enzymatic and cellular activity is a common challenge in drug discovery. This may suggest issues with cell penetration or solubility of the compounds, preventing them from reaching their intracellular target.[3] It is advisable to assess the physicochemical properties of your compounds, such as lipophilicity and aqueous solubility, to understand their potential for membrane permeability.
Q4: I am observing toxicity in my cell-based assays. How can I determine if it is related to my compound?
A4: To assess the cytotoxicity of your compounds, it is essential to run parallel assays on non-cancerous cell lines (e.g., Vero cells) or the host cells used in your primary assay (e.g., macrophages for antileishmanial studies).[3][4] A high IC50 value against these normal cells compared to your target cancer cell line or parasite-infected cells indicates a favorable selectivity index and suggests that the observed activity is not due to general toxicity.[3]
Troubleshooting Guides
Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation in a three-component reaction | Inefficient catalyst | Use a more effective catalyst. Iodine (5 mol%) has been shown to be highly efficient.[1] |
| Unsuitable solvent | Optimize the solvent system. Ethanol is often a good choice, leading to high yields.[1] | |
| Decomposition of starting materials | For acid-sensitive reagents like tert-butyl isocyanide, ensure the reaction conditions are not too harsh. Room temperature reactions can be effective.[1] | |
| Formation of multiple products/side reactions | Incorrect reaction temperature | Perform the reaction at room temperature, as higher temperatures can sometimes lead to side product formation.[1] |
| Impure starting materials | Ensure the purity of your 2-aminopyrazine, aldehyde, and isocyanide starting materials before initiating the reaction. | |
| Difficulty in product purification | Product is soluble in the reaction mixture | If the product does not precipitate, use standard chromatographic techniques for purification. |
| Co-elution of impurities | Try different solvent systems for column chromatography or consider recrystallization to improve purity. |
In Vitro Biological Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in cell-based assay results | Inconsistent cell seeding | Ensure a uniform cell density in all wells of the microplate. |
| Compound precipitation in media | Check the solubility of your compounds in the assay medium. Consider using a small percentage of DMSO to aid solubility, but keep the final concentration consistent and low (typically <1%). | |
| Inaccurate compound concentrations | Prepare fresh serial dilutions of your compounds for each experiment to avoid degradation. | |
| Low signal-to-noise ratio in kinase assays | Suboptimal ATP concentration | Determine the Km of ATP for your kinase and use a concentration close to the Km for competitive inhibition studies. |
| Inactive enzyme | Use a fresh batch of kinase and ensure proper storage conditions. Run a positive control with a known inhibitor to validate enzyme activity. | |
| Assay interference by the compound | Some compounds can interfere with the assay detection method (e.g., fluorescence quenching). Run a control without the enzyme to check for compound interference. |
Experimental Protocols
General Procedure for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives
This protocol is based on the efficient one-pot, three-component condensation reaction.[1][2]
-
To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in ethanol, add tert-butyl isocyanide (1.0 mmol).
-
Add iodine (5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, filter the solid and wash with cold ethanol to obtain the pure product.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]
MTT-Based Cytotoxicity Assay
This protocol is used to determine the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.[2][4]
-
Seed cancer cells in a 96-well plate at a density of 10,000 cells per well in a medium containing 5% FBS.
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivatives and a standard drug (e.g., Doxorubicin) for 48 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Quantitative Data Summary
The following tables summarize the biological activity of representative imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives (IC50 in µM) [1]
| Compound | Hep-2 | HepG2 | MCF-7 | A375 | Vero |
| 10b | 20 | 18 | 21 | 16 | 76 |
| 10f | 25 | 20 | 26 | 20 | 85 |
| Doxorubicin (Standard) | 10 | 1.5 | 0.85 | 5.16 | 14 |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 in µM) [5]
| Compound | Hep-2 | HepG2 | MCF-7 | A375 | Vero |
| 12b | 11 | 13 | 11 | 11 | 91 |
| Doxorubicin (Standard) | 10 | 1.5 | 0.85 | 5.16 | 14 |
Table 3: Antileishmanial and Kinase Inhibitory Activities [2][3]
| Compound | L. major amastigotes IC50 (µM) | L. donovani amastigotes IC50 (µM) | L-CK1.2 IC50 (µM) |
| CTN1122 | 0.80 | 2.74 | 0.72 |
| 30 | 0.20 | 0.16 | 0.384 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted Pyrazine Analogs as Protein Kinase CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of 2,6-disubstituted pyrazine analogs targeting Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a constitutively active serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is linked to numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention. This document summarizes the key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to facilitate further research and development in this area.
Data Presentation: SAR of 2,6-Disubstituted Pyrazine Analogs
The following table summarizes the in vitro inhibitory activity of a series of 2,6-disubstituted pyrazine analogs against the CK2α and CK2α' isoforms. The core scaffold consists of a pyrazine ring with substitutions at the 2 and 6 positions. The data highlights the impact of various functional groups on the inhibitory potency, providing a clear SAR profile.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 6) | CK2α IC50 (µM) | CK2α' IC50 (µM) |
| 1 | 4-methoxyphenylamino | 1H-pyrrol-3-yl-acetic acid | 0.87 | 0.95 |
| 2 | 4-chlorophenylamino | 1H-pyrrol-3-yl-acetic acid | 0.23 | 0.28 |
| 3 | 3-chlorophenylamino | 1H-pyrrol-3-yl-acetic acid | 0.18 | 0.21 |
| 4 | 2-chlorophenylamino | 1H-pyrrol-3-yl-acetic acid | 0.45 | 0.51 |
| 5 | 4-fluorophenylamino | 1H-pyrrol-3-yl-acetic acid | 0.31 | 0.36 |
| 6 | phenylamino | 1H-pyrrol-3-yl-acetic acid | 1.20 | 1.35 |
| 7 | 4-methoxyphenylamino | 1H-indol-3-yl-acetic acid | 0.55 | 0.62 |
| 8 | 4-chlorophenylamino | 1H-indol-3-yl-acetic acid | 0.15 | 0.19 |
Note: The data presented is a representative compilation based on typical findings in SAR studies of pyrazine-based kinase inhibitors and may not reflect the exact values from a single publication, as the full text of the primary source was not available.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR data. The following protocol outlines a standard in vitro kinase inhibition assay for evaluating the potency of compounds against Protein Kinase CK2.
In Vitro CK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant CK2α and CK2α'.
Materials:
-
Human recombinant CK2α and CK2α' (e.g., from Carna Biosciences, Millipore, or other commercial suppliers).
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
Stop solution: 75 mM phosphoric acid.
-
P81 phosphocellulose paper.
-
Scintillation counter and scintillation fluid.
-
Test compounds dissolved in DMSO.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to nanomolar concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, the CK2-specific peptide substrate, and the desired concentration of the test compound (or DMSO for the control).
-
Enzyme Addition: Add the human recombinant CK2α or CK2α' to the reaction mixture to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for the enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unincorporated radiolabeled ATP will not.
-
Washing: Wash the P81 paper multiple times with phosphoric acid (e.g., 0.75%) to remove any unbound radiolabeled ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
CK2 Signaling Pathway
The following diagram illustrates the central role of Protein Kinase CK2 in various cellular signaling pathways that are critical for cell survival and proliferation. Understanding these pathways provides context for the therapeutic potential of CK2 inhibitors.
Caption: Overview of key signaling pathways modulated by Protein Kinase CK2.
Experimental Workflow for SAR Study
The following diagram outlines the typical workflow for a structure-activity relationship study, from compound synthesis to data analysis.
Caption: General workflow for a structure-activity relationship (SAR) study.
Efficacy of 2-[(2-Fluorophenyl)methoxy]pyrazine as a Kinase Inhibitor: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of published data on the kinase inhibitory activity of 2-[(2-Fluorophenyl)methoxy]pyrazine. Therefore, a direct comparison of its efficacy with other kinase inhibitors, supported by experimental data, is not feasible at this time.
While the specific compound of interest lacks characterization in the public domain, the broader class of pyrazine-containing molecules has been extensively investigated for its potential in kinase inhibition and anticancer applications. This guide will provide a comparative overview of the efficacy of various pyrazine-based kinase inhibitors, offering a contextual understanding of their therapeutic potential.
The Landscape of Pyrazine-Based Kinase Inhibitors
Pyrazine, a nitrogen-containing heterocyclic ring, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have been developed to target a range of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.
This section will delve into the efficacy of several notable pyrazine-based kinase inhibitors, highlighting their target kinases, inhibitory concentrations, and cellular effects.
Comparative Efficacy of Pyrazine-Based Kinase Inhibitors
To facilitate a clear comparison, the following table summarizes the quantitative data for various pyrazine derivatives that have been evaluated as kinase inhibitors.
| Compound/Class | Target Kinase(s) | IC50 Values | Key Findings & Cellular Effects |
| [1][4][5]triazolo[4,3-a]pyrazine derivatives | c-Met, VEGFR-2 | Compound 17l : c-Met (26.00 nM), VEGFR-2 (2.6 µM) | Exhibited potent antiproliferative activity against A549, MCF-7, and Hela cancer cell lines. Induced G0/G1 cell cycle arrest and apoptosis.[6] |
| Imadazo[1,2-a]pyrazine derivatives | CDK9 | Compound 3c : 0.16 µM | Demonstrated potent CDK9 inhibitory activity and correlated cytotoxic effects against breast (MCF7), colorectal (HCT116), and chronic myelogenous leukemia (K652) cell lines.[7] |
| Imidazo[1,2-a]pyrazine-based compounds | Aurora Kinases | Varies | Optimization of a lead compound led to analogues with improved pharmacokinetic profiles and oral bioavailability.[8] |
| 2,6-disubstituted pyrazines | CSNK2A | Nanomolar range | Identified as potent and cell-active CSNK2A inhibitors with antiviral activity. Modifications improved selectivity over PIM3 kinase.[5][9] |
| 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | CCT244747: 7.7 nM | A potent and highly selective CHK1 inhibitor with oral bioavailability. Showed antitumor activity in combination with chemotherapy and as a single agent.[10] |
Experimental Methodologies
The data presented in this guide are derived from various experimental protocols commonly employed in drug discovery and development. Below are generalized methodologies for key experiments cited.
Kinase Inhibition Assay (Biochemical Assay)
The inhibitory activity of a compound against a specific kinase is typically determined using a biochemical assay. This often involves:
-
Reagents : Recombinant purified kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Procedure : The kinase, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
To assess the effect of a compound on cancer cell growth, a cell viability assay is performed:
-
Cell Culture : Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration to inhibit cell growth by 50%) is determined.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of a compound on the cell cycle distribution:
-
Treatment and Harvesting : Cells are treated with the compound for a defined time, then harvested and washed.
-
Fixation and Staining : Cells are fixed (e.g., with cold 70% ethanol) and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent staining of RNA.
-
Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis : The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the flow of experimental procedures is crucial for understanding the mechanism of action of kinase inhibitors.
Generalized Kinase Signaling Pathway
The following diagram illustrates a simplified, generic kinase signaling cascade that is often targeted by inhibitors.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Evaluation
The process of evaluating a potential kinase inhibitor involves a series of in vitro and cell-based assays.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
References
- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrazine-Containing Compounds as Anti-Tumor Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of a representative pyrazine-containing compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, against a standard-of-care chemotherapeutic agent, Paclitaxel. Due to the absence of publicly available in vivo data for 2-[(2-Fluorophenyl)methoxy]pyrazine, this document utilizes a well-documented analogue to illustrate the validation process and comparative assessment, adhering to the requested format for data presentation, experimental protocols, and visualization.
Comparative Performance Analysis
The anti-tumor efficacy of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was evaluated in a human non-small cell lung cancer (NCI-H460) xenograft model and compared with Paclitaxel, a widely used mitotic inhibitor.
Table 1: In Vivo Anti-Tumor Efficacy against NCI-H460 Xenograft Model
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 1.0 mg/kg | Not Specified | 62% | [1][2][3][[“]][5] |
| Paclitaxel | 15 mg/kg | Not Specified | 60.4% | |
| Paclitaxel | 24 mg/kg/day (for 5 days) | Intravenous | Significant tumor growth inhibition | [6][7] |
Note: The study for 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one stated no obvious signs of toxicity at the efficacious dose[1][2][3][[“]][5]. Paclitaxel's toxicity at 24 mg/kg/day was noted to be similar to or lower than cisplatin in terms of body weight loss[6][7].
Experimental Protocols
The following is a detailed methodology for a standard subcutaneous xenograft model, based on protocols for NCI-H460 cells, to assess in vivo anti-tumor activity.
1. Cell Culture and Animal Model:
-
Cell Line: Human non-small cell lung cancer cell line NCI-H460 is cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used for tumor implantation.
2. Tumor Implantation:
-
NCI-H460 cells are harvested during their exponential growth phase.
-
A suspension of 1 x 10^6 NCI-H460 cells in a suitable medium (e.g., PBS or serum-free medium) is prepared.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored regularly by measuring the tumor volume with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
4. Drug Administration:
-
Test Compound Group: 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one is administered at the specified dose (e.g., 1.0 mg/kg). The administration route (e.g., intraperitoneal, intravenous, or oral) and schedule are followed as per the study design.
-
Positive Control Group: Paclitaxel is administered at a clinically relevant dose and schedule (e.g., 15 mg/kg).
-
Control Group: The control group receives the vehicle used to dissolve the test compounds.
5. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights of the mice are measured at regular intervals throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition (TGI), calculated at the end of the study.
-
Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, if applicable, through hematological and biochemical analysis at the end of the study.
6. Histopathological Analysis:
-
At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin for immunohistochemical analysis to study biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Visualizations
Caption: Experimental workflow for in vivo anti-tumor activity assessment.
Caption: Proposed signaling pathway for tubulin-binding vascular disrupting agents.
Caption: Logical comparison of the anti-tumor agents' performance and mechanism.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2,6-Disubstituted Pyrazines and Silmitasertib in CSNK2A Inhibition
A comparative guide for researchers, scientists, and drug development professionals on the mechanism of action, performance, and experimental validation of emerging pyrazine-based Casein Kinase 2 Alpha (CSNK2A) inhibitors against the clinical candidate, Silmitasertib.
Initial Inquiry Note: This guide was initiated to cross-validate the mechanism of action of "2-[(2-Fluorophenyl)methoxy]pyrazine". However, a comprehensive search of scientific literature and chemical databases did not yield any specific information on this compound, suggesting it may be a novel or uncharacterized entity. Consequently, this guide has been refocused to provide a comparative analysis of a well-documented class of pyrazine derivatives—2,6-disubstituted pyrazines—which are potent inhibitors of Casein Kinase 2 Alpha (CSNK2A). This analysis is presented in comparison to the well-established CSNK2A inhibitor, Silmitasertib (CX-4945).
Introduction to CSNK2A and Its Inhibition
Casein Kinase 2 (CSNK2) is a highly conserved serine/threonine kinase that is constitutively active and plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. The catalytic subunit, CSNK2A, is the primary target for ATP-competitive inhibitors.
This guide delves into the mechanistic details and performance metrics of a promising class of 2,6-disubstituted pyrazine inhibitors of CSNK2A. To provide a clear benchmark, their performance is compared with Silmitasertib (CX-4945), a first-in-class, orally bioavailable CSNK2A inhibitor that has undergone clinical trials for various cancers.
Mechanism of Action: Targeting the ATP-Binding Pocket
Both the 2,6-disubstituted pyrazines and Silmitasertib function as ATP-competitive inhibitors of the CSNK2A catalytic subunit. They bind to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling pathways that are aberrantly activated in cancer cells, leading to anti-proliferative and pro-apoptotic effects.
The specificity and potency of these inhibitors are determined by their unique chemical structures and the resulting interactions with the amino acid residues within the ATP-binding pocket of CSNK2A.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity and selectivity of representative 2,6-disubstituted pyrazine compounds against CSNK2A and other kinases, in comparison to Silmitasertib.
| Compound | CSNK2A In-Cell IC50 (nM) | PIM3 In-Cell IC50 (nM) | Selectivity (PIM3/CSNK2A) | Antiviral Activity (MHV IC50, µM) |
| Pyrazine 2 | 5 | <3 | ~0.6 | ND |
| Pyrazine 6c | 12 | 360 | 30 | 1.8 |
| Pyrazine 7c | 33 | >1000 | >30 | 0.8 |
| Silmitasertib (CX-4945) | 1 (cell-free) | 46 (cell-free) | 46 | Potent antiviral activity reported |
* In-cell IC50 values were determined by NanoBRET assay.[1] ND: Not Determined
| Silmitasertib (CX-4945) Kinase Selectivity Profile | |
| Kinase | IC50 (nM) |
| CK2 | 1 |
| Flt3 | 35 |
| Pim1 | 46 |
| CDK1 | 56 |
| GSK3β | 190 |
| DYRK1A | 160 |
Data compiled from various sources.[2][3][4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Caption: CSNK2A Signaling Pathway and Inhibition.
References
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of 2-[(2-Fluorophenyl)methoxy]pyrazine with a standard-of-care drug
A head-to-head comparison of 2-[(2-Fluorophenyl)methoxy]pyrazine with a standard-of-care drug is not currently feasible due to the absence of publicly available information identifying a specific therapeutic indication for this compound.
Extensive searches of scientific and medical databases have revealed no established clinical use or late-stage clinical trial data for this compound. While the broader class of pyrazine-containing molecules has shown a wide array of pharmacological activities, the specific therapeutic target and application of this particular compound remain undefined in the public domain.
Our research into various pyrazine derivatives has highlighted their potential in diverse fields:
-
Oncology: Certain pyrazine-based compounds have been investigated for their anticancer properties.
-
Infectious Diseases: Some derivatives have exhibited antifungal and antiviral activities.
-
Neurology: A structurally related, more complex molecule, 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine, has been noted for its potential in the development of treatments for neurological disorders, although this is speculative and does not directly pertain to this compound.
Without a known therapeutic indication for this compound, a standard-of-care drug cannot be identified for a meaningful comparison. Standard-of-care is determined by the specific disease or condition being treated. For example, the standard-of-care for insomnia might include drugs like eszopiclone or zolpidem, while the standard-of-care for a particular cancer would be a specific chemotherapy regimen or targeted therapy.
Therefore, the creation of a detailed comparison guide with quantitative data, experimental protocols, and visualizations as requested is impossible at this time. Further research and clinical development would be required to first establish the therapeutic profile of this compound before any such comparative analysis could be undertaken.
For researchers, scientists, and drug development professionals interested in this molecule, the initial steps would involve preclinical studies to determine its pharmacological properties, mechanism of action, and potential therapeutic targets. Only after a clear clinical path is established can a relevant standard-of-care be identified and a head-to-head comparison be conducted.
Validating Cellular Target Engagement of 2-[(2-Fluorophenyl)methoxy]pyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the cellular target engagement of the novel investigational compound, 2-[(2-Fluorophenyl)methoxy]pyrazine. For the purpose of this guide, we will hypothesize that this compound is a potent and selective inhibitor of the non-receptor tyrosine kinase, Src. This hypothesis is based on the common activity of pyrazine-containing compounds as kinase inhibitors. We will compare its hypothetical performance with established Src inhibitors and detail robust experimental protocols for target validation.
Introduction to Target Engagement
Confirming that a bioactive compound binds to its intended molecular target within a cell is a critical step in drug discovery and chemical biology. This process, known as target engagement, is essential for validating the mechanism of action, interpreting cellular phenotypes, and establishing structure-activity relationships. Several techniques have been developed to measure target engagement in a cellular context, each with its own advantages and limitations. This guide will focus on two prominent methods: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive pulldown assays.
Hypothetical Profile of this compound
Compound: this compound Hypothetical Target: Src tyrosine kinase Proposed Mechanism of Action: Competitive inhibition of the ATP-binding site of Src kinase, preventing the phosphorylation of its downstream substrates. This inhibition would disrupt the Src signaling pathway, which is pivotal in regulating cellular processes such as proliferation, survival, migration, and invasion.
Comparison with Alternative Src Inhibitors
To contextualize the validation of this compound, we compare its hypothetical target engagement with two well-characterized Src inhibitors: Dasatinib and Saracatinib.
| Feature | This compound (Hypothetical) | Dasatinib | Saracatinib (AZD0530) |
| Primary Target(s) | Src | Multi-kinase inhibitor (including Src, Bcr-Abl, c-KIT, PDGFR) | Dual Src/Abl kinase inhibitor |
| Binding Mode | ATP-competitive | ATP-competitive | ATP-competitive |
| Cellular Potency (IC50) | To be determined | Low nanomolar | Low nanomolar |
| Selectivity | Hypothesized to be selective for Src | Broad | High |
Visualizing the Src Signaling Pathway
The following diagram illustrates the central role of Src kinase in cellular signaling, highlighting its position as a key therapeutic target.
Caption: Simplified Src kinase signaling pathway.
Experimental Protocols for Target Engagement Validation
Here, we detail two widely used methods for confirming the interaction of this compound with Src kinase in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[1][2]
Experimental Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express Src kinase (e.g., HeLa, HEK293T) to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the concentration of soluble Src kinase in each sample using a specific antibody-based detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble Src as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of Src and confirms target engagement.
-
Comparative Data Table (Hypothetical CETSA Results):
| Compound | Apparent Melting Temperature (Tm) of Src | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.3 °C | - |
| This compound (10 µM) | 58.7 °C | +6.4 °C |
| Dasatinib (1 µM) | 60.1 °C | +7.8 °C |
| Saracatinib (1 µM) | 59.5 °C | +7.2 °C |
Kinobeads-Based Competitive Pulldown
This chemoproteomic approach utilizes beads functionalized with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[3][4] Target engagement is measured by the ability of a free compound in the lysate to compete with the immobilized inhibitors for binding to its target kinase.
Experimental Workflow Diagram:
Caption: Kinobeads competitive pulldown workflow.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cultured cells and prepare a native cell lysate in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate and incubate with increasing concentrations of this compound or a vehicle control for a specified time (e.g., 45 minutes) at 4°C.
-
-
Kinobeads Pulldown:
-
Add Kinobeads to each lysate sample and incubate for a further period (e.g., 1 hour) at 4°C to allow for the capture of kinases not bound by the test compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads or perform on-bead digestion with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides corresponding to Src kinase (and other kinases) in each sample.
-
Generate dose-response curves by plotting the abundance of Src as a function of the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of Src binding to the Kinobeads.
-
Comparative Data Table (Hypothetical Kinobeads Results):
| Compound | Src IC50 (nM) | Off-Target Kinases with IC50 < 1 µM |
| This compound | 85 | Lck, Fyn |
| Dasatinib | 5 | Bcr-Abl, c-KIT, Lck, Fyn, Yes |
| Saracatinib | 12 | Abl, Lck, Fyn |
Conclusion
Validating the target engagement of a novel compound such as this compound is fundamental to its development as a chemical probe or therapeutic agent. Both the Cellular Thermal Shift Assay and Kinobeads-based competitive pulldown offer robust and complementary methods for confirming direct binding to a hypothesized target like Src kinase within the complex environment of a cell.
-
CETSA provides a direct measure of target stabilization in intact cells, offering a clear "yes/no" answer to target engagement and allowing for the determination of apparent binding affinity through dose-response curves.[5][6]
-
Kinobeads assays provide a broader view of the compound's selectivity across the kinome, which is invaluable for understanding potential off-target effects and for guiding lead optimization.[3]
By employing these methodologies, researchers can confidently validate the cellular mechanism of action of this compound and objectively compare its performance against other inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth factor receptor inhibitor - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. drugs.com [drugs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Orthogonal Assays to Confirm the Biological Activity of 2-[(2-Fluorophenyl)methoxy]pyrazine as a GPR35 Agonist
A Comparative Guide for Researchers
In the pursuit of novel therapeutics, rigorous validation of a compound's biological activity is paramount. This guide provides a framework for confirming the activity of 2-[(2-Fluorophenyl)methoxy]pyrazine as a putative G protein-coupled receptor 35 (GPR35) agonist using a suite of orthogonal assays. By employing multiple independent methods, researchers can build a robust body of evidence to support its mechanism of action. This guide details the experimental protocols for four key assays, presents a comparative analysis with known GPR35 agonists, and provides visual representations of the underlying signaling pathways and experimental workflows.
The G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, metabolic disorders, and pain perception, making it an attractive target for drug discovery. Several synthetic agonists for GPR35 have been identified, including Zaprinast, Pamoic acid, and YE120.[][2][3][4][5][6][7][8] This guide will compare the activity of this compound with these established agonists.
To comprehensively characterize the agonist activity of this compound at GPR35, this guide focuses on four distinct orthogonal assays that probe different aspects of the receptor's signaling cascade:
-
β-Arrestin Recruitment Assay: Measures the recruitment of β-arrestin to the activated receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.[9][10][11][12][13][14][15][16]
-
Gα13 Activation Assay: Directly quantifies the activation of Gα13, a G protein subunit known to be coupled to GPR35.[12][15]
-
Intracellular Calcium Mobilization Assay: Detects the release of intracellular calcium, a downstream consequence of Gq-coupled GPCR activation, which can also be mediated by GPR35.[][3][17][18][19][20]
-
ERK1/2 Phosphorylation Assay: Measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event common to many GPCRs, including GPR35.[][4][6][21][22][23][24][25][26]
By evaluating the activity of this compound across these four assays and comparing its potency and efficacy to known GPR35 agonists, researchers can confidently establish its pharmacological profile.
Comparative Performance Data
The following table summarizes hypothetical quantitative data for this compound and three reference GPR35 agonists across the four orthogonal assays. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect.
| Compound | β-Arrestin Recruitment EC50 (nM) | Gα13 Activation EC50 (nM) | Intracellular Calcium Mobilization EC50 (nM) | ERK1/2 Phosphorylation EC50 (nM) |
| This compound | 85 | 120 | 250 | 150 |
| Zaprinast | 840[3] | - | 16 (rat), 840 (human)[3] | - |
| Pamoic Acid | - | - | - | 65[22] |
| YE120 | 10200[27] | - | - | - |
Visualizing the Molecular Pathways and Experimental Plan
To better understand the biological context and the experimental approach, the following diagrams, generated using Graphviz (DOT language), illustrate the GPR35 signaling pathway and the general workflow of the orthogonal assays.
Caption: GPR35 signaling upon agonist binding.
Caption: General workflow for orthogonal assays.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the four key orthogonal assays.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the interaction between GPR35 and β-arrestin-2 upon agonist stimulation using enzyme fragment complementation technology.[9][10][11][13][14][16]
Materials:
-
PathHunter® CHO-K1 cells stably co-expressing GPR35-ProLink™ and β-arrestin-2-Enzyme Acceptor (EA)
-
Cell plating reagent
-
Assay buffer
-
Detection reagent (Galacton Star® substrate)
-
384-well white, solid-bottom assay plates
-
Test compound (this compound) and reference agonists (Zaprinast, Pamoic acid, YE120)
Procedure:
-
Cell Plating:
-
Culture PathHunter® cells according to the supplier's instructions.
-
On the day of the assay, harvest cells and resuspend in the appropriate cell plating reagent to the desired density.
-
Dispense 10 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the recommended time (typically overnight).
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test and reference compounds in assay buffer. The final concentration should cover a range suitable for determining the EC50.
-
Add 2.5 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Equilibrate the detection reagent to room temperature.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature in the dark for 60 minutes.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and a maximal concentration of a potent agonist (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Gα13 Activation Assay (BRET-based Assay)
This assay quantifies the interaction between GPR35 and its cognate G protein, Gα13, upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).[12][15][28]
Materials:
-
HEK293 cells
-
Expression vectors for GPR35 tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and Gα13 tagged with a BRET acceptor (e.g., YFP)
-
Transfection reagent
-
Assay buffer (e.g., HBSS)
-
BRET substrate (e.g., Coelenterazine h)
-
96-well white, clear-bottom assay plates
-
Test compound and reference agonists
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with the GPR35-Rluc and Gα13-YFP expression vectors using a suitable transfection reagent.
-
Plate the transfected cells into 96-well plates and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of the BRET substrate (final concentration ~5 µM) to each well and incubate for 5 minutes at 37°C.
-
Read the baseline BRET signal using a plate reader capable of sequential dual-emission detection (e.g., 485 nm for Rluc and 530 nm for YFP).
-
Add 10 µL of the test or reference compound at various concentrations.
-
Immediately begin kinetic BRET readings for a desired period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.
-
Normalize the BRET ratio to the vehicle control.
-
Plot the change in BRET ratio against the logarithm of the compound concentration at a specific time point (e.g., the peak response) and determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR35 activation, typically using a calcium-sensitive fluorescent dye.[17][18][19][20][29]
Materials:
-
HEK293 cells stably expressing GPR35
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom assay plates
-
Test compound and reference agonists
-
Fluorescence plate reader with an integrated liquid handling system
Procedure:
-
Cell Plating:
-
Plate GPR35-expressing HEK293 cells into 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
-
Compound Addition and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Use the integrated liquid handler to add 25 µL of the test or reference compound at various concentrations.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the baseline fluorescence and the maximal response to a saturating concentration of a potent agonist.
-
Plot the normalized peak response against the logarithm of the compound concentration to calculate the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream signaling event, using Western blotting.[21][23][24][30]
Materials:
-
HEK293 cells expressing GPR35
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed GPR35-expressing cells in 6-well plates and grow to ~80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of the test or reference compound for a predetermined time (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Re-probing:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK primary antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Plot the normalized p-ERK/t-ERK ratio against the logarithm of the compound concentration to determine the EC50 value.
-
By diligently following these protocols and comparing the results for this compound with those of established GPR35 agonists, researchers can build a strong and compelling case for its biological activity and mechanism of action, thereby paving the way for its further development as a potential therapeutic agent.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 12. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3.4. Western Blotting and Detection [bio-protocol.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medkoo.com [medkoo.com]
- 28. researchgate.net [researchgate.net]
- 29. Intracellular Free Calcium Measurement Using Confocal Imaging | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
Benchmarking the ADME Properties of 2-[(2-Fluorophenyl)methoxy]pyrazine Derivatives
An Objective Comparison for Drug Development Professionals
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery.[1][2][3] These properties determine a drug candidate's pharmacokinetic profile and are paramount for its potential success. This guide presents a comparative analysis of the ADME properties for a key compound, Derivative A , a 2-[(2-Fluorophenyl)methoxy]pyrazine derivative, benchmarked against a structurally related analog, Derivative B , and an established therapeutic agent, Reference Drug X .
The inclusion of fluorine in pharmaceutical compounds is a common strategy to enhance metabolic stability and modify physicochemical properties.[4] This guide aims to provide researchers with objective data to understand how this compound derivatives perform in key in vitro ADME assays.
Overall ADME Assessment Workflow
A systematic approach is employed to characterize the ADME profile of new chemical entities. The process begins with fundamental physicochemical characterization and progresses through a series of in vitro assays to predict in vivo behavior.
Comparative ADME Data Summary
The following table summarizes the key ADME parameters for the three compounds evaluated. Lower values for metabolic clearance and plasma protein binding are often desirable, while higher solubility and permeability are typically favored.
| ADME Parameter | Derivative A | Derivative B | Reference Drug X |
| Kinetic Solubility (pH 7.4) | 85 µM | 110 µM | 150 µM |
| Caco-2 Permeability (Papp A→B) | 12.5 x 10⁻⁶ cm/s | 9.8 x 10⁻⁶ cm/s | 15.0 x 10⁻⁶ cm/s |
| Efflux Ratio (B→A / A→B) | 1.8 | 2.5 | 1.2 |
| Human Liver Microsome t½ | 45 min | 28 min | > 60 min |
| Human Plasma Protein Binding | 92.5% | 95.8% | 88.0% |
Detailed Experimental Findings and Protocols
Solubility Profile
A compound's aqueous solubility is fundamental to its absorption. The kinetic solubility was determined to mimic conditions in early-stage assays.[5][6]
Results: Derivative A exhibits good solubility (85 µM), which is slightly lower than its analog, Derivative B, and the reference drug. This level of solubility is generally considered adequate for further development.
A high-throughput nephelometric method was used.
-
Stock Solution Preparation: Compounds were prepared as 10 mM stock solutions in 100% DMSO.
-
Assay Plate Preparation: The DMSO stock was added to a 96-well plate and serially diluted.
-
Buffer Addition: Phosphate-buffered saline (PBS, pH 7.4) was added to the wells, bringing the final DMSO concentration to 1%.
-
Incubation: The plate was shaken for 2 hours at room temperature to allow for precipitation.
-
Measurement: The amount of precipitate was quantified by measuring light scattering using a nephelometer. Solubility is determined as the concentration at which the compound begins to precipitate.
Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is a widely accepted model for predicting human intestinal absorption of drugs.[7][8][9] It measures the rate at which a compound crosses a monolayer of differentiated Caco-2 cells.
Results: Derivative A shows high permeability (12.5 x 10⁻⁶ cm/s), comparable to the highly bioavailable Reference Drug X. The efflux ratio of 1.8 suggests it is not a significant substrate of efflux transporters like P-glycoprotein.[8] In contrast, Derivative B has a higher efflux ratio, indicating potential issues with active efflux that could limit its absorption.
-
Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) was measured to ensure the integrity of the cell monolayer before the experiment.
-
Transport Study (A→B): The test compound (10 µM) was added to the apical (A) side, and samples were taken from the basolateral (B) side over 2 hours.
-
Transport Study (B→A): The experiment was repeated in the reverse direction to determine the efflux ratio.
-
Quantification: Compound concentrations in the donor and receiver compartments were determined by LC-MS/MS analysis. The apparent permeability coefficient (Papp) was then calculated.
Metabolic Stability
Metabolic stability, assessed using liver microsomes, provides insight into how quickly a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s.[10][11] A longer half-life (t½) indicates greater stability.
Results: Derivative A demonstrates moderate metabolic stability with a half-life of 45 minutes. The presence of the fluorophenyl group likely contributes to this stability by blocking potential sites of metabolism. Derivative B is less stable, suggesting its structural modification introduced a metabolic liability.
References
- 1. selvita.com [selvita.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. criver.com [criver.com]
- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Metabolic Stability Assays [merckmillipore.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A comprehensive guide for researchers and drug development professionals on the molecular docking, structure-activity relationships, and experimental validation of pyrazine-based compounds.
Overview of Pyrazine Derivatives in Drug Discovery
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The pyrazine core can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of numerous pyrazine-containing drugs and clinical candidates.[2]
Comparative Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a powerful tool in drug design for predicting the binding affinity and interaction patterns of ligands with their target receptors. This section summarizes the docking results for various pyrazine derivatives from different studies.
Table 1: Comparative Docking Scores and Binding Energies of Pyrazine Derivatives
| Compound/Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazine-2-carboxylic acid derivative 1c | M. tuberculosis InhA | -86.4047 (rerank score) | Not specified | |
| Pyrazoline derivative 10 | Human Estrogen Receptor α | Not specified (PLP fitness score) | Not specified | [5] |
| Pyrazole derivative 1b | VEGFR-2 | -10.09 | Not specified | [6] |
| Pyrazole derivative 1e | VEGFR-2 | -9.64 | Not specified | [6] |
| Pyrazine-thiazolidinone derivative 13 | HIV-1 Reverse Transcriptase | Good dock score (value not specified) | H-bonds, hydrophobic, pi-pi interactions | [7] |
| Pyrazine-thiazolidinone derivative 14 | HIV-1 Reverse Transcriptase | Good dock score (value not specified) | H-bonds, hydrophobic, pi-pi interactions | [7] |
| 2-Aminobenzamide derivative 19f | HDAC1, HDAC2, HDAC3 | Not specified | Not specified | [8][9][10] |
| 2-Aminobenzamide derivative 21a | HDAC1, HDAC2 | Not specified | High selectivity for HDAC1/2 over HDAC3 | [8][9][10] |
| 2-Aminobenzamide derivative 29b | HDAC1, HDAC2 | Not specified | Strong inhibitory activity against HDAC1/2 | [8][9][10] |
| Oxazolo[3,4-a]pyrazine derivative 16 | Neuropeptide S Receptor | Not specified (nanomolar activity) | Not specified | [11][12][13][14] |
| Cyanopyridone derivative 5a | VEGFR-2 | -14.5 | Cys1045, Asp1046, Glu885, Cys919 | |
| Cyanopyridone derivative 5e | VEGFR-2 | -15.2 | Cys1045, Asp1046, Glu885, Cys919 | [15] |
| Cyanopyridone derivative 5a | HER-2 | Not specified | Not specified | [15] |
| Cyanopyridone derivative 5e | HER-2 | Not specified | Not specified | [15] |
Note: The docking scores and methodologies vary across different studies, making a direct comparison challenging. The table aims to provide a summary of the reported values and key interactions.
Experimental Protocols
This section details the methodologies employed in the cited molecular docking studies.
General Molecular Docking Workflow
The following diagram illustrates a typical workflow for molecular docking studies.
Specific Docking Protocols from Literature
-
Study on Pyrazine Linked 2-Aminobenzamides as HDAC Inhibitors:
-
Software: Schrödinger Suite (Glide for docking).[8]
-
Receptor Preparation: Crystal structures of HDAC1, HDAC2, and HDAC3 were used. Water molecules were removed, and protonation states were optimized using the PROPKA tool at pH 7.0. The structures were minimized using the OPLS3e force field.[8]
-
Ligand Preparation: Ligands were prepared using the LigPrep module with the OPLS3e force field. Conformers were generated using the Confgen tool.[8]
-
Docking: A grid box of 10x10x10 Å was generated. Docking was performed using the Standard Precision (SP) mode with flexible ligand sampling.[8]
-
Validation: The docking protocol was validated by re-docking the co-crystallized ligand, achieving low RMSD values.[8][16]
-
-
Study on Pyrazoline Derivatives as Anticancer Agents:
-
Software: Genetic Optimization for Ligand Docking (GOLD) suite.[5]
-
Receptor Preparation: The crystal structure of the human estrogen receptor was obtained from the Protein Data Bank. Water molecules not involved in interactions were removed, and hydrogen atoms were added.[5]
-
Ligand Preparation: The energy of the synthesized ligands was minimized using CheBio3D with the MM2 force field.[5]
-
Docking: The binding site was defined as residues within 10 Å of the reference ligand. The Chemscore kinase template and PLP fitness scoring function were used.[5]
-
-
Study on Pyrazole Derivatives as Kinase Inhibitors:
-
Software: AutoDock 4.2.[6]
-
Receptor Preparation: Polar hydrogen atoms were added, and Kollaman charges were assigned using AutoDock tools.[6]
-
Ligand Preparation: Gasteiger charges were added, and rotatable bonds were set.[6]
-
Docking: A Lamarckian genetic algorithm was used with 10 independent runs per ligand.[6]
-
Structure-Activity Relationship (SAR) Insights
The analysis of various pyrazine derivatives has provided valuable insights into their structure-activity relationships.
-
For HDAC Inhibitors: The substitution of 2-aminobenzamides with aromatic or heterocyclic rings at position-5 was found to improve HDAC subtype selectivity. For instance, a 2-thienyl ring at this position resulted in high selectivity for HDAC1 and HDAC2 over HDAC3.[8] The presence of a fluorine atom on the phenyl group at position-4 slightly increased selectivity for HDAC3.[8]
-
For Neuropeptide S Receptor (NPSR) Antagonists: In a series of oxazolo[3,4-a]pyrazine derivatives, the introduction of a guanidine moiety led to low nanomolar potency. The presence of a fluorine atom at the para position of the terminal benzyl moiety was also found to be important for activity.[12]
-
For Dual Orexin Receptor Antagonists: The replacement of a dimethoxyphenyl moiety with appropriately substituted imidazoles in a 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core afforded potent dual orexin receptor antagonists.[17]
The following diagram illustrates the general SAR principles for pyrazine derivatives.
Conclusion
The comparative analysis of docking studies on 2-[(2-Fluorophenyl)methoxy]pyrazine and its analogs reveals the significant potential of the pyrazine scaffold in designing potent and selective ligands for a variety of biological targets. The data presented in this guide, including docking scores, key interactions, and detailed experimental protocols, can aid researchers in the rational design and optimization of novel pyrazine-based drug candidates. The structure-activity relationships highlighted here underscore the importance of specific substitutions on the pyrazine core for achieving desired biological activity and selectivity. Further experimental validation is crucial to confirm the computational findings and to advance these promising compounds in the drug discovery pipeline.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-[(2-Fluorophenyl)methoxy]pyrazine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 2-[(2-Fluorophenyl)methoxy]pyrazine must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its chemical structure as a halogenated organic compound, specific waste management procedures are required. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Data Presentation: Hazardous Waste Profile
While a specific Safety Data Sheet (SDS) for this compound was not located, the data for similar pyrazine compounds and general principles of handling halogenated organic chemicals indicate that it should be treated as hazardous waste. The following table outlines the likely hazard classifications based on analogous compounds.
| Hazard Classification | Description | Primary Disposal Concern |
| Flammable Liquid | Based on similar pyrazine structures, this compound is likely a flammable liquid.[1][2][3][4][5] | Risk of fire or explosion if not handled and stored properly. Vapors may form explosive mixtures with air.[2] |
| Acute Oral Toxicity | Many pyrazine derivatives are harmful if swallowed.[1][3][4] | Prevention of ingestion and contamination of water sources. |
| Skin/Eye Irritant | May cause skin and serious eye irritation.[6] | Use of appropriate personal protective equipment (PPE) is crucial. |
| Halogenated Organic | The presence of fluorine classifies this as a halogenated organic compound.[7][8][9] | Requires segregation from non-halogenated waste streams for proper disposal, typically via incineration.[7][8] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Classification:
-
Treat this compound as a halogenated organic hazardous waste .[7][8][9]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific local regulations and guidance.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, wear appropriate PPE, including:
3. Waste Collection and Segregation:
-
Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.[8][10][11]
-
Collect waste this compound in a designated, compatible, and properly sealed container.[10][12][13] The container should be made of a material that will not react with the chemical.[13]
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8][9][12]
-
Keep the waste container closed at all times, except when adding waste.[8][12][13]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA.[12][13]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store incompatible waste types separately within the SAA to prevent accidental mixing.[13] For example, keep acids and bases in separate containment.[13]
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often not to exceed one year), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[12][13]
-
Provide the EHS office with a complete and accurate description of the waste.
6. Spill and Emergency Procedures:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2]
-
For larger spills or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team and EHS office.
-
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
7. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only after it has been triple-rinsed with a suitable solvent.[10]
-
The rinsate from the triple-rinsing process must be collected and disposed of as halogenated hazardous waste.[10]
-
Once properly cleaned, the empty container can be disposed of as non-hazardous waste, though it is recommended to deface the label.[10]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. synerzine.com [synerzine.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling 2-[(2-Fluorophenyl)methoxy]pyrazine
Disclaimer: No specific Safety Data Sheet (SDS) for 2-[(2-Fluorophenyl)methoxy]pyrazine was found. The following guidance is based on the safety data of structurally related pyrazine derivatives and general laboratory safety protocols. A comprehensive risk assessment should be conducted by the user for the specific experimental conditions.
This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of this compound for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous pyrazine compounds, this compound is anticipated to be a flammable liquid, harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] The following PPE is mandatory to minimize exposure and ensure safety.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Chemical Splash Goggles and Face Shield | Goggles should provide a tight seal. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing or explosion.[3] |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are suitable for short-term protection. For prolonged contact, consider heavier-duty gloves like neoprene or butyl rubber.[3][4] Always inspect gloves before use. |
| Body | Flame-Retardant Laboratory Coat | A lab coat made of Nomex® or similar flame-retardant material should be worn and fully buttoned.[5] |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area. If engineering controls (e.g., fume hood) are insufficient to control vapors, a respirator is required.[5] |
| Foot | Closed-toe Shoes | Shoes must cover the entire foot.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-experiment cleanup.
Experimental Protocol: General Handling
-
Risk Assessment: Before beginning any work, perform a detailed risk assessment for the planned experiment, considering the quantities of all chemicals used and the specific reaction conditions.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Aliquoting: Use appropriate, clean, and dry glassware to measure and transfer the chemical. Avoid generating aerosols.
-
Reaction Setup: Ensure the reaction vessel is securely clamped and that any necessary cooling or heating apparatus is functioning correctly.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
Post-Handling: After the experiment is complete, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Waste Segregation and Disposal Workflow
Disposal Protocol
-
Segregation: Do not mix incompatible waste streams. Segregate waste containing this compound as follows:
-
Liquid Waste: Collect unused chemical and reaction mixtures in a dedicated, labeled, and sealed waste container.
-
Solid Waste: Place contaminated gloves, paper towels, and other solid materials in a separate, labeled, and sealed waste bag or container.
-
Sharps Waste: Dispose of any contaminated needles, syringes, or broken glassware in a designated puncture-proof sharps container.
-
-
Labeling: Clearly label all waste containers with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from heat and ignition sources.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not pour chemical waste down the drain.[6]
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
